5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGOKGMZDMGZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374858 | |
| Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66437-18-1 | |
| Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66437-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Compounds incorporating this five-membered heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][3] The sulfur and nitrogen heteroatoms contribute to the molecule's ability to engage in various biological interactions, making it a cornerstone for the design of novel therapeutics. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the methoxymethyl group can influence solubility and metabolic stability, and the thiol group provides a reactive handle for further functionalization.
This guide provides a detailed examination of a robust and well-established pathway for the synthesis of this compound, beginning with the preparation of the key precursor, thiocarbohydrazide.
Part 1: Synthesis of the Core Precursor - Thiocarbohydrazide
A foundational step in the synthesis of many 1,3,4-thiadiazole derivatives is the preparation of thiocarbohydrazide. This symmetrical molecule is typically synthesized through the reaction of hydrazine hydrate with carbon disulfide.[4][5]
Reaction Mechanism and Rationale
The synthesis of thiocarbohydrazide is a nucleophilic addition-elimination reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbon of carbon disulfide. A second equivalent of hydrazine then displaces a molecule of hydrogen sulfide to yield the stable thiocarbohydrazide product. The use of a catalyst such as 2-chloroethanol can optimize reaction conditions and improve yields.[6]
Experimental Protocol: Thiocarbohydrazide Synthesis
-
Materials: Hydrazine hydrate (80%), carbon disulfide, water.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, cautiously add hydrazine hydrate to water.
-
Slowly add carbon disulfide to the stirred hydrazine solution. The reaction is exothermic and will generate hydrogen sulfide gas, which must be appropriately scrubbed.
-
Once the addition is complete, heat the reaction mixture under reflux for the specified time (typically several hours) to drive the reaction to completion.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the thiocarbohydrazide product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Part 2: Primary Synthesis Pathway for this compound
The most direct and widely applicable method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of an appropriate acylthiocarbohydrazide intermediate. In this case, the synthesis proceeds via the reaction of thiocarbohydrazide with methoxyacetic acid, followed by an acid-catalyzed cyclization.
Overall Synthesis Pathway
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of N'-(methoxyacetyl)hydrazinecarbothiohydrazide (Intermediate)
This initial step involves the condensation of thiocarbohydrazide with methoxyacetic acid to form the key acyclic intermediate. This reaction is a standard method for producing acylhydrazides.
-
Mechanism: The carboxylic acid group of methoxyacetic acid is activated, often by conversion to an acyl chloride or through the use of a coupling agent, to facilitate nucleophilic attack by one of the terminal amino groups of thiocarbohydrazide. The subsequent loss of a water molecule yields the desired intermediate.
Step 2: Acid-Catalyzed Cyclization to this compound
The crucial ring-forming step is the intramolecular cyclization of the N'-(methoxyacetyl)hydrazinecarbothiohydrazide intermediate. This is typically achieved under strong acidic conditions.
-
Mechanism: Concentrated sulfuric acid is a common reagent for this type of cyclization.[1] It protonates the carbonyl oxygen of the methoxyacetyl group, rendering the carbonyl carbon more electrophilic. The thione sulfur then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms.
Detailed Experimental Protocol
-
Materials: Thiocarbohydrazide, methoxyacetic acid, concentrated sulfuric acid, ice.
-
Procedure:
-
Intermediate Formation: In a reaction vessel, dissolve thiocarbohydrazide in a suitable solvent. Add methoxyacetic acid to the solution. Depending on the reactivity, a coupling agent or prior conversion of the acid to an acyl chloride may be necessary to achieve a good yield. Stir the reaction mixture at room temperature or with gentle heating until the formation of the intermediate is complete, as monitored by TLC.
-
Cyclization: Cool the reaction mixture containing the intermediate in an ice bath. Slowly and carefully, add concentrated sulfuric acid to the cooled mixture. The addition is highly exothermic and should be performed with caution.
-
After the addition of sulfuric acid, allow the reaction mixture to stir at room temperature for several hours to ensure complete cyclization.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Collect the solid precipitate by filtration.
-
Wash the crude product thoroughly with cold water to remove any residual acid.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆N₂OS₂ | [8] |
| Molecular Weight | 162.23 g/mol | [8] |
| CAS Number | 66437-18-1 | [8] |
| Typical Yield | Variable, dependent on conditions | N/A |
| Melting Point | Dependent on purity | N/A |
Conclusion
The synthesis of this compound is a well-precedented process that relies on fundamental reactions in heterocyclic chemistry. By starting with the synthesis of thiocarbohydrazide and proceeding through an acylthiocarbohydrazide intermediate, a reliable and scalable route to this valuable building block is achieved. The presented pathway, grounded in established chemical principles, provides a solid foundation for researchers and drug development professionals working with this important class of compounds. The versatility of the thiol group allows for further elaboration, opening up a wide array of potential analogues for biological screening.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis a Series of 2-Pyrazolideno-1,3,4-Thiadiazoline Compounds Derived from Thiocarbohydrazide [dergipark.org.tr]
- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [oakwoodchemical.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocycle
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its diverse biological activities and unique electronic properties. This guide focuses on a particularly intriguing derivative, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. As a senior application scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the fundamental physicochemical characteristics of this compound. We will explore its synthesis, delve into its structural nuances, and discuss its potential applications, grounding our claims in established scientific principles and authoritative references. This document is designed to be a practical and insightful resource for researchers aiming to harness the potential of this versatile molecule.
I. Synthesis and Molecular Architecture
Conceptual Synthesis Pathway
The most probable synthetic route involves the reaction of O-methyl thiocarbazate with carbon disulfide in the presence of an alkali. This method is a well-established procedure for creating the 1,3,4-thiadiazole-2-thione backbone.[1]
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a guideline based on established methodologies for similar compounds.[1] Optimization of reaction conditions, such as temperature and reaction time, may be necessary.
-
Formation of the Dithiocarbazate Salt:
-
Dissolve O-methyl thiocarbazate in a suitable alcohol (e.g., ethanol).
-
To this solution, add an equimolar amount of a strong base, such as potassium hydroxide, and stir until fully dissolved.
-
Cool the mixture in an ice bath and slowly add an equimolar amount of carbon disulfide dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours to ensure the complete formation of the potassium dithiocarbazate intermediate.
-
-
Cyclization and Isolation:
-
After the formation of the intermediate, the reaction mixture is acidified using a mineral acid (e.g., dilute HCl) to a pH of approximately 5-6.
-
The acidification will induce the cyclization and precipitation of the product.
-
The resulting precipitate, this compound, is then collected by filtration.
-
The crude product should be washed with cold water to remove any inorganic salts.
-
Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed to obtain the purified compound.
-
II. Core Physicochemical Properties
The utility of a molecule in any application is fundamentally dictated by its physicochemical properties. Here, we present the known and predicted characteristics of this compound.
| Property | Value/Information | Source |
| CAS Number | 66437-18-1 | [2] |
| Molecular Formula | C₄H₆N₂OS₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not reported. Expected to be a solid at room temperature. | - |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Analogous Compounds |
| pKa | Not experimentally determined. The thiol proton is expected to be acidic. | Analogous Compounds |
Thiol-Thione Tautomerism: A Critical Consideration
A key feature of 2-mercapto-1,3,4-thiadiazoles is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group.[3][4][5]
Caption: Thiol-thione tautomerism in this compound.
In the solid state and in most solutions, the thione tautomer is generally the more stable and predominant form.[3] This is a crucial consideration as the reactivity and biological activity of the molecule can be influenced by the dominant tautomeric form.
III. Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, we can predict the key features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methoxy (-OCH₃) protons, likely in the range of 3.5-4.0 ppm.
-
A singlet for the methylene (-CH₂-) protons, expected to be slightly downfield from the methoxy protons.
-
A broad singlet for the N-H proton of the thione tautomer, which can appear over a wide range and may be solvent-dependent.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals:
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon.
-
Two signals for the carbons of the thiadiazole ring, with the C=S carbon of the thione tautomer appearing significantly downfield.[6]
-
Infrared (IR) Spectroscopy
The IR spectrum will be critical in identifying the dominant tautomeric form.
-
Thione Form: The presence of a strong absorption band in the region of 1200-1050 cm⁻¹ corresponding to the C=S stretching vibration would be indicative of the thione tautomer. A broad band in the 3200-3400 cm⁻¹ region would correspond to the N-H stretch.
-
Thiol Form: The thiol tautomer would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. The absence of a strong C=S band and the presence of the S-H band would suggest the thiol form.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxymethyl side chain and cleavage of the thiadiazole ring. The molecular ion peak (M+) should be observed at m/z = 162.
IV. Potential Applications
The 1,3,4-thiadiazole nucleus is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities. While specific studies on this compound are limited, its structural features suggest potential applications in several areas.
Drug Development Intermediate
A closely related compound, 5-sulfomethyl-1,3,4-thiadiazole-2-thiol, has been patented as an intermediate in the synthesis of new semisynthetic cephalosporin antibiotics.[7] This suggests that this compound could also serve as a valuable building block in the development of novel pharmaceuticals, particularly antibiotics.
Agrochemicals
Thiadiazole derivatives are known to possess fungicidal and herbicidal properties.[8] The methoxymethyl group could potentially modulate the biological activity and selectivity of the compound, making it a candidate for agrochemical research.
Corrosion Inhibition
The presence of multiple heteroatoms (N and S) in the thiadiazole ring, along with the exocyclic sulfur atom, makes these compounds effective corrosion inhibitors for various metals.[9] The molecule can adsorb onto the metal surface, forming a protective layer.
V. Future Directions and Conclusion
This compound is a molecule with significant untapped potential. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on the available scientific literature. Future research should focus on:
-
Developing and optimizing a specific synthesis protocol to enable wider access to this compound for research purposes.
-
Conducting detailed experimental studies to determine its solubility in various solvents and its pKa value.
-
Acquiring and interpreting high-resolution NMR, IR, and mass spectra to definitively confirm its structure and tautomeric preference.
-
Investigating its biological activity in areas such as antibacterial, antifungal, and anticancer research.
By systematically exploring these avenues, the scientific community can fully unlock the potential of this compound and pave the way for its application in diverse fields, from medicine to materials science.
References
- 1. connectjournals.com [connectjournals.com]
- 2. This compound [oakwoodchemical.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 7. US4144241A - 5-Sulfomethyl-1,3,4-thiadiazole-2-thiol - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
An In-depth Technical Guide to 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS 66437-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS 66437-18-1), providing a comprehensive overview for researchers and drug development professionals. While direct literature on this particular compound is sparse, this document synthesizes established principles of 1,3,4-thiadiazole chemistry to project a scientifically grounded understanding of its synthesis, chemical properties, and potential biological significance. We will explore a plausible synthetic route, predict its spectral characteristics, and discuss its potential as a lead compound in various therapeutic areas, supported by data from closely related analogues.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] Its inherent features, such as its mesoionic character, allow it to cross cellular membranes and engage with biological macromolecules.[3][4] The inclusion of the sulfur atom and the -N=C-S- moiety are often credited for the diverse biological activities observed in its derivatives.[5]
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological properties, including:
The versatility of the 1,3,4-thiadiazole ring, particularly its amenability to substitution at the 2- and 5-positions, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will now focus on the synthesis and projected characteristics of the 5-methoxymethyl substituted derivative.
Synthesis of this compound
The most common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of a potassium dithiocarbazate intermediate.[12] This approach is a robust and widely applicable strategy.
Proposed Synthetic Pathway
The synthesis of this compound can be logically proposed as a two-step process, starting from readily available materials.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methoxyacetic Acid Hydrazide
-
To a solution of methyl methoxyacetate (1 equivalent) in methanol, add hydrazine hydrate (2 equivalents) slowly.[13]
-
Reflux the reaction mixture for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[13]
-
Azeotropically remove residual water with toluene to yield methoxyacetic acid hydrazide as a solid.[13]
Step 2: Synthesis of this compound
-
Dissolve methoxyacetic acid hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring in an ice bath.[14]
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, during which the potassium dithiocarbazate salt will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Dissolve the potassium dithiocarbazate salt in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate of this compound is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Physicochemical Properties and Spectral Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₄H₆N₂OS₂ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| Tautomerism | Exists in equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state and in polar solvents.[15] |
Predicted Spectroscopic Data
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy: Based on data for similar structures, the following proton signals are anticipated (in DMSO-d₆):[16][17]
-
A singlet around 3.3-3.5 ppm corresponding to the methoxy (-OCH₃) protons.
-
A singlet around 4.5-4.7 ppm for the methylene (-CH₂-) protons.
-
A broad singlet at a downfield chemical shift (typically >13 ppm) for the thiol/thione (SH/NH) proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The expected carbon signals are (in DMSO-d₆):[18][19][20]
-
A signal around 58-60 ppm for the methoxy (-OCH₃) carbon.
-
A signal around 70-75 ppm for the methylene (-CH₂-) carbon.
-
Two downfield signals for the thiadiazole ring carbons (C2 and C5) in the range of 150-180 ppm.[19]
Infrared (IR) Spectroscopy: Key vibrational bands would include:[21][22][23]
-
A broad band in the region of 3100-2900 cm⁻¹ corresponding to the N-H stretch of the thione tautomer.
-
C-H stretching vibrations for the methoxymethyl group around 2950-2850 cm⁻¹.
-
A C=N stretching vibration characteristic of the thiadiazole ring around 1600-1620 cm⁻¹.[21][22]
-
A C=S (thione) stretching band around 1350-1300 cm⁻¹.
-
C-S stretching vibrations for the thiadiazole ring at lower wavenumbers.[21][22]
Potential Biological Activities and Therapeutic Applications
The 1,3,4-thiadiazole-2-thiol scaffold is a well-established pharmacophore. The introduction of a methoxymethyl group at the 5-position can influence the compound's lipophilicity, hydrogen bonding capacity, and overall steric profile, thereby modulating its biological activity.
Antimicrobial Activity
A significant body of research highlights the potent antimicrobial properties of 1,3,4-thiadiazole derivatives.[6][7][8][9] These compounds have shown activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the thiol group is often crucial for this activity.
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a prominent feature in many compounds with demonstrated anticancer activity.[1][2][3][4][10] Several mechanisms of action have been proposed for their cytotoxic effects:
-
Interference with DNA replication: The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleic acids, thereby disrupting DNA synthesis.[1][4]
-
Enzyme inhibition: These compounds can target and inhibit various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[2]
-
Induction of apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death in cancer cells.[2]
The methoxymethyl substituent in this compound may enhance its interaction with specific biological targets and improve its pharmacokinetic profile, making it a promising candidate for further investigation in oncology.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, a structured biological evaluation workflow is recommended.
Caption: A systematic workflow for the biological evaluation of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the esteemed class of 1,3,4-thiadiazole derivatives. Based on a strong foundation of established synthetic methodologies and the well-documented biological activities of its analogues, this compound warrants further investigation. Its projected ease of synthesis and the potential for potent antimicrobial and anticancer activities make it an attractive target for academic and industrial research in the quest for novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework to stimulate and direct future research into this intriguing molecule.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. METHOXYACETIC ACID HYDRAZIDE | 20605-41-8 [chemicalbook.com]
- 14. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR [m.chemicalbook.com]
- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 22. sid.ir [sid.ir]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
This document provides a comprehensive technical overview of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in various scientific disciplines. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.
Core Molecular Profile
This compound is a distinct organic molecule featuring a five-membered 1,3,4-thiadiazole ring. This heterocyclic core is functionalized with a methoxymethyl group at the 5-position and a thiol group at the 2-position, which can exist in tautomeric equilibrium with its thione form.
Key Identifiers and Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂OS₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| CAS Number | 66437-18-1 | [1][2][3][4] |
| SMILES | S=C1SC(COC)=NN1 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, its structure lends itself to established synthetic routes for the 1,3,4-thiadiazole-2-thiol scaffold.
Conceptual Synthesis Pathway
The most common and versatile method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazate derivatives.[5] A plausible pathway for the target molecule would start from methoxyacetyl chloride, as illustrated below.
Caption: Conceptual synthesis of this compound.
Protocol Explanation:
-
Hydrazide Formation: Methoxyacetyl chloride is reacted with hydrazine hydrate to form the corresponding methoxyacetyl hydrazide. This is a standard nucleophilic acyl substitution reaction.
-
Dithiocarbazate Salt Synthesis: The resulting hydrazide is then treated with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), to yield the potassium salt of 3-(methoxyacetyl)dithiocarbazate.[5]
-
Acid-Catalyzed Cyclization: The dithiocarbazate intermediate is cyclized under acidic conditions (e.g., using concentrated sulfuric acid). The acid catalyzes the intramolecular dehydration and ring closure to form the stable 1,3,4-thiadiazole ring, yielding the final product.[5]
This general methodology is a cornerstone in the synthesis of a wide array of 5-substituted 1,3,4-thiadiazole-2-thiones.[5]
Potential Applications and Fields of Research
The 1,3,4-thiadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[5] While specific applications for the methoxymethyl derivative are not well-documented, its structural analogs have shown significant promise in several areas.
-
Pharmaceutical Development: Derivatives of 1,3,4-thiadiazole are investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[5][6] The thiol and N-N moieties of the ring are effective metal-binding groups, making them of interest as potential enzyme inhibitors.[5]
-
Agrochemicals: Certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives, such as 5-methylthio-1,3,4-thiadiazole-2-thiol, are utilized as potent fungicides in agricultural applications.[6] This suggests a potential avenue of investigation for the methoxymethyl analog.
-
Materials Science: The ability of the thiadiazole-thiol scaffold to coordinate with metal ions has led to its use in developing anti-corrosion agents, where it forms a protective layer on metal surfaces.[7] Additionally, these compounds have been explored as components in specialty polymers and coatings.[6]
Safety, Handling, and Toxicology
Specific toxicological data for this compound has not been fully investigated. However, data from structurally similar compounds, such as 5-methyl-1,3,4-thiadiazole-2-thiol and 5-methylthio-1,3,4-thiadiazole-2-thiol, provide a basis for recommended handling procedures. These analogs are typically classified as irritants.
General Safety Precautions
Based on analogous compounds, the following hazards should be assumed:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin and serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Recommended Laboratory Workflow for Safe Handling:
Caption: Recommended workflow for safe handling of thiadiazole derivatives.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a heterocyclic compound with a well-defined molecular formula and weight. While detailed experimental data for this specific molecule is sparse, its structural relationship to a well-studied class of thiadiazoles provides a strong foundation for predicting its chemical behavior, potential synthetic routes, and likely biological and material properties. The 1,3,4-thiadiazole-2-thiol scaffold is a versatile building block, and the addition of the methoxymethyl group offers a unique combination of polarity and reactivity for further functionalization. This guide serves as a foundational resource for scientists looking to explore the potential of this and related compounds in their research endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. 66437-18-1 this compound [chemsigma.com]
- 5. connectjournals.com [connectjournals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
biological activity of 1,3,4-thiadiazole derivatives
An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a pharmacologically significant scaffold due to its versatile biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of 1,3,4-thiadiazole derivatives. We delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole core.
Introduction to the 1,3,4-Thiadiazole Scaffold
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This scaffold is a common feature in a variety of medicinal agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The unique electronic structure of the 1,3,4-thiadiazole ring allows it to act as a hydrogen bond acceptor and to participate in various non-covalent interactions with biological targets.[3] Furthermore, its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[4][5]
Physicochemical Properties and Pharmacokinetic Profile
The 1,3,4-thiadiazole ring is aromatic and electron-deficient, which contributes to its metabolic stability.[3][6] Derivatives of this scaffold often exhibit good oral absorption and appropriate lipophilicity for drug-like properties.[2][5] The sulfur atom in the ring can improve the liposolubility of the molecule, which is beneficial for its interaction with biological targets.[7]
General Synthesis Routes
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid chlorides, or aldehydes in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid.[8][9]
Caption: General synthesis of 1,3,4-thiadiazole derivatives.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][2]
Mechanism of Action
The antimicrobial action of 1,3,4-thiadiazoles is often attributed to their ability to inhibit essential microbial enzymes or to disrupt cell wall synthesis. The N-C-S linkage in the thiadiazole ring is considered a key toxophore responsible for its antimicrobial effects.[3] Some derivatives have been shown to interfere with microbial DNA replication and protein synthesis.
Antibacterial Activity
Numerous studies have reported the potent antibacterial activity of 1,3,4-thiadiazole derivatives against a range of Gram-positive and Gram-negative bacteria.[1][10] The substitution pattern on the thiadiazole ring significantly influences the antibacterial potency.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Tetranorlabdane derivatives | Bacillus polymyxa | 2.5 | [1] |
| Benzimidazole conjugates | Staphylococcus aureus | - | [1] |
| Schiff bases | Staphylococcus aureus | 4-16 | [11] |
Antifungal Activity
Many 1,3,4-thiadiazole derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[3][10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to screen for the antimicrobial activity of new compounds.
1. Preparation of Media and Inoculum:
- Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.
- Pour the sterile agar into petri dishes and allow it to solidify.
- Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
- Evenly spread the inoculum over the surface of the agar plates.
2. Well Preparation and Compound Application:
- Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.
- Add a specific volume of the compound solution into each well.
- Use a standard antibiotic as a positive control and the solvent as a negative control.
3. Incubation and Measurement:
- Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
- Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[4][6] Derivatives have shown cytotoxicity against various cancer cell lines.[12][13]
Mechanisms of Action
The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve:
-
Enzyme Inhibition: Inhibition of protein kinases such as tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[6]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.[6][8]
-
DNA Interaction: Some derivatives can interfere with DNA replication and transcription by inhibiting enzymes like DNA polymerase and helicases.[6]
Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.
In Vitro Cytotoxicity Data
The anticancer potency of 1,3,4-thiadiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with results expressed as IC50 values.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Nitrothiazole-bearing | K562 (Leukemia) | 7.4 (Abl kinase) | [7] |
| Phenyl-substituted | MDA-MB-231 (Breast) | - | [13] |
| Cinnamic acid hybrids | MCF-7 (Breast) | 0.28 µg/mL | [13] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The nature and position of substituents on the 1,3,4-thiadiazole ring are critical for anticancer activity.[14]
-
Positions C2 and C5: Aromatic or heteroaromatic rings at these positions are often found in active compounds.
-
Phenyl Ring Substituents: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiadiazole core can modulate anticancer potency.[14]
-
Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group plays a crucial role in their anticancer effects.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
- Culture cancer cells in a suitable medium and harvest them at logarithmic growth phase.
- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Formazan Solubilization:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[15][16]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[17] Some derivatives may also act through other anti-inflammatory pathways.
In Vivo Efficacy Data
The anti-inflammatory activity of 1,3,4-thiadiazole derivatives is commonly evaluated in animal models, such as the carrageenan-induced paw edema test in rats.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
1. Animal Acclimatization and Grouping:
- Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions for at least one week.
- Divide the animals into groups (e.g., control, standard, and test groups).
2. Compound Administration:
- Administer the test compounds orally or intraperitoneally at different doses.
- Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group and the vehicle to the control group.
3. Induction of Inflammation:
- After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticonvulsant agents.[18][19]
Mechanism of Action
The anticonvulsant activity of 1,3,4-thiadiazoles is often associated with their ability to modulate the GABAergic system.[18][19] They may enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, by interacting with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of neurons, thus preventing excessive neuronal firing.[18][19] Some derivatives also act as carbonic anhydrase inhibitors, which can contribute to their anticonvulsant effects.[20][21]
In Vivo Efficacy Data
The anticonvulsant potential of these compounds is typically assessed using standard animal models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[19][21]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
1. Animal Preparation and Compound Administration:
- Use mice or rats for the experiment.
- Administer the test compounds at various doses, a standard anticonvulsant drug (e.g., phenytoin), and the vehicle to different groups of animals.
2. Induction of Seizure:
- At the time of peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).
3. Observation and Evaluation:
- Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hind limb extension.
- Determine the median effective dose (ED50) of the compound.
Other Biological Activities
In addition to the activities discussed above, 1,3,4-thiadiazole derivatives have also shown potential as:
Future Perspectives and Challenges
The 1,3,4-thiadiazole scaffold continues to be a highly attractive platform for the design of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Clinical Development: Advancing promising candidates into preclinical and clinical trials.
A key challenge is to design derivatives with high target specificity to minimize off-target effects and potential toxicity.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 20. 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents | Semantic Scholar [semanticscholar.org]
- 21. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. japsonline.com [japsonline.com]
- 24. arjonline.org [arjonline.org]
A Spectroscopic Investigation of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol: A Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxymethyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a methoxymethyl group at the 5-position and a thiol group at the 2-position imparts specific physicochemical characteristics that can influence the molecule's biological target interactions and pharmacokinetic profile.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
A crucial aspect to consider when analyzing this compound is the potential for tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form (5-methoxymethyl-1,3,4-thiadiazolidine-2-thione). The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR and IR, can provide evidence for the dominant tautomeric form in a given environment. It has been observed that in solvents like dimethylsulfoxide (DMSO), the thione tautomer is often favored for similar 1,3,4-thiadiazole derivatives.[1][2]
Molecular Structure and Tautomerism
The structural framework of this compound and its thione tautomer is depicted below. Understanding this equilibrium is fundamental to interpreting the spectroscopic data.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the chemical shifts and the observed tautomeric form.
-
Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | N-H (Thione) or S-H (Thiol) |
| ~4.80 | Singlet | 2H | -CH₂- |
| ~3.40 | Singlet | 3H | -OCH₃ |
Interpretation:
-
N-H/S-H Proton: The proton attached to the nitrogen or sulfur will be highly deshielded and appear as a broad singlet at a very downfield chemical shift. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The exact chemical shift is highly dependent on concentration and temperature.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a sharp singlet. The downfield shift is due to the electronegativity of the adjacent oxygen and the thiadiazole ring.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are also equivalent and will give rise to a sharp singlet.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumental Parameters: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=S (Thione) |
| ~165 | C-5 (Thiadiazole) |
| ~70 | -CH₂- |
| ~58 | -OCH₃ |
Interpretation:
-
Thione Carbon (C=S): The carbon of the C=S bond in the thione tautomer is expected to be significantly downfield, typically in the range of 180-190 ppm. The observation of a peak in this region would be strong evidence for the predominance of the thione form.
-
Thiadiazole Ring Carbon (C-5): The carbon atom at position 5 of the thiadiazole ring, bonded to the methoxymethyl group, will also be downfield due to its position in the heterocyclic aromatic ring.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear at an intermediate chemical shift.
-
Methoxy Carbon (-OCH₃): The methoxy carbon will be the most upfield of the carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumental Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2900 | Medium | N-H Stretch (Thione) |
| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~2600 - 2500 | Weak | S-H Stretch (Thiol) |
| ~1600 - 1500 | Strong | C=N Stretch |
| ~1300 - 1200 | Strong | C=S Stretch |
| ~1100 | Strong | C-O Stretch |
Interpretation:
-
N-H vs. S-H Stretch: The presence of a broad band in the 3100-2900 cm⁻¹ region would suggest the predominance of the thione tautomer. Conversely, a weak absorption around 2600-2500 cm⁻¹ would indicate the presence of the thiol form. It is possible for both bands to be present if both tautomers are in equilibrium.
-
C=N and C=S Stretches: Strong absorptions corresponding to the C=N and C=S stretching vibrations are characteristic of the thiadiazole ring and the thione functional group, respectively.
-
C-O Stretch: A strong band around 1100 cm⁻¹ is indicative of the C-O ether linkage in the methoxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically lead to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectral Data (EI):
| m/z | Possible Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 131 | [M - OCH₃]⁺ |
| 117 | [M - CH₂OCH₃]⁺ |
| 85 | [C₂H₂N₂S]⁺ |
Interpretation:
-
Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (162 g/mol ) should be observed. Its intensity will depend on the stability of the molecule under the ionization conditions.
-
Fragmentation Pattern: The molecule is expected to fragment through the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃). Further fragmentation of the thiadiazole ring can also occur.
Caption: Plausible EI fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The interplay of these techniques allows for an unambiguous assignment of its chemical structure and offers insights into its tautomeric behavior. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and structurally related compounds, facilitating the advancement of drug discovery and development programs.
References
The Emerging Potential of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol in Medicinal Chemistry: A Technical Guide
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective applications of a specific, yet underexplored derivative: 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. While direct empirical data for this compound is nascent, a wealth of information on structurally analogous 5-substituted-1,3,4-thiadiazole-2-thiols allows for robust extrapolation of its potential therapeutic value. This document will synthesize existing knowledge on the synthesis, structure-activity relationships (SAR), and mechanisms of action of this chemical class to forecast the most promising avenues of investigation for this compound in drug discovery and development.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic and structural features, including its ability to act as a hydrogen bond acceptor and its rigid, planar conformation, make it an ideal pharmacophore for interacting with a variety of biological targets.[1] The 2,5-disubstituted 1,3,4-thiadiazole framework, in particular, has been a fertile ground for the development of novel therapeutic agents. The thiol group at the 2-position is a key functional handle for further chemical modification and is often crucial for biological activity. The substituent at the 5-position plays a dominant role in modulating the pharmacological profile of these derivatives.[2] This guide will focus on the potential impact of a methoxymethyl group at this critical position.
Synthesis of this compound: A Proposed Route
A common and efficient method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates derived from carboxylic acid hydrazides.[3] For the synthesis of this compound, a plausible route would commence with methoxyacetic acid.
References
A Legacy of Discovery: The Emergence and Evolution of the 1,3,4-Thiadiazole Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to a "privileged scaffold" in contemporary drug design is a compelling narrative of scientific inquiry, synthetic innovation, and biological discovery. This guide provides a technical exploration of the history and development of 1,3,4-thiadiazole compounds, offering insights into the foundational chemistry and landmark discoveries that have cemented their importance in science.
The Dawn of a Heterocycle: Initial Discovery and Synthesis
The story of the 1,3,4-thiadiazole ring begins in the fertile ground of late 19th-century organic chemistry, a period marked by the exploration of hydrazine derivatives. The first documented description of the 1,3,4-thiadiazole ring system is attributed to the influential chemist Emil Fischer in 1882.[1][2] This discovery was not an isolated event but rather a part of the broader investigation into the rich chemistry of newly available precursors like hydrazine and phenylhydrazine.
Early synthetic work, notably advanced by M. Busch and his contemporaries, quickly established the cyclization of thiosemicarbazides as a robust and reliable route to this novel heterocyclic system.[1] This foundational methodology, involving the reaction of a thiosemicarbazide with a suitable cyclizing agent, proved remarkably versatile and remains a staple in the synthesis of 1,3,4-thiadiazoles today.[1][3]
The classical methods often involved strong acids or dehydrating agents to facilitate the intramolecular cyclization. A general representation of this core reaction, which laid the groundwork for countless future derivatives, is outlined below.
This protocol describes a representative classical synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, a common and crucial intermediate.
Objective: To synthesize a 5-aryl-1,3,4-thiadiazol-2-amine derivative from an aromatic carboxylic acid and thiosemicarbazide.
Methodology:
-
Activation: A mixture of an aromatic carboxylic acid (1.0 equivalent) and a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) is stirred at room temperature for approximately 20 minutes. This step activates the carboxylic acid for subsequent reaction.
-
Addition: Thiosemicarbazide (1.0 equivalent) is carefully added to the activated mixture.
-
Cyclization (Heating): The resulting mixture is heated, typically at 80–90 °C, for one hour with continuous stirring. This promotes the condensation and intramolecular cyclization to form the thiadiazole ring.[3]
-
Hydrolysis & Workup: The reaction mixture is cooled in an ice bath, and water is added cautiously to quench the excess POCl₃. The suspension is then refluxed for approximately 4 hours to ensure complete hydrolysis and ring formation.[3]
-
Neutralization & Isolation: After cooling, the solution is basified to a pH of ~8 using a strong base (e.g., 50% sodium hydroxide solution). This precipitates the amine product, which is then collected by filtration, washed, and can be further purified by recrystallization.[3]
This fundamental approach, with its many variations, unlocked the door to a vast chemical space, allowing early chemists to explore the basic properties of this new heterocyclic family.
From Curiosity to Clinic: The Rise of a Pharmacophore
For several decades, the 1,3,4-thiadiazole ring remained primarily of academic interest. Its transition into the realm of medicinal chemistry was catalyzed by the broader "sulfa drug" revolution. The true watershed moment came with the discovery of Acetazolamide in the 1940s by Mann and Keilin.[4] Marketed as Diamox, Acetazolamide, a potent inhibitor of the enzyme carbonic anhydrase, was developed at Lederle Laboratories (now part of Pfizer) and became the first non-mercurial diuretic.[5][6]
The clinical success of Acetazolamide was a paradigm shift. It demonstrated that the 1,3,4-thiadiazole ring was not just a stable chemical entity but a powerful pharmacophore capable of eliciting significant biological responses.[7] This discovery triggered an explosion of research into related sulfonamide derivatives and other substituted thiadiazoles.[6][8]
| Property | Significance in Drug Design |
| Aromaticity & Stability | The ring's strong aromatic character confers high in vivo stability, reducing metabolic degradation and contributing to a generally low toxicity profile for many derivatives.[6][9] |
| Bioisosterism | The thiadiazole ring is a well-established bioisostere of other chemical groups, notably the pyrimidine ring (a core component of nucleic acids) and the thiazole moiety.[10][11] This allows it to mimic endogenous structures and interfere with biological pathways.[11] |
| Hydrogen Bonding Capacity | The two nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzyme active sites and receptors. |
| Lipophilicity | The presence of the sulfur atom generally enhances the lipophilicity of molecules, which can improve their ability to cross biological membranes.[2] |
| Rigid Linker | The planar, five-membered ring serves as a rigid scaffold, holding appended functional groups in a defined spatial orientation for optimal target binding. |
The discovery of Acetazolamide's mechanism of action—inhibiting carbonic anhydrase—provided a clear biochemical target and rationale for further drug design.[12][13] It established the 2-sulfonamido-1,3,4-thiadiazole moiety as a critical component for achieving this inhibition.
A Scaffold of Immense Versatility: Diversification of Applications
Following the success of Acetazolamide, the scientific community recognized the immense potential of the 1,3,4-thiadiazole core. The subsequent decades saw a systematic exploration of its derivatives, revealing a remarkable spectrum of biological activities.[14][15] This diversification transformed the scaffold from a component of diuretics to a key player in numerous therapeutic areas.
-
Antimicrobial Agents: Early on, derivatives were investigated as antibacterial agents, often incorporating the classic sulfonamide moiety.[6] More recent work has produced potent antibacterial, antifungal, and antiviral compounds.[10][16]
-
Anticancer Agents: The role of 1,3,4-thiadiazole as a bioisostere of pyrimidine makes it a prime candidate for interfering with DNA replication and other processes critical to cancer cell proliferation.[11] Numerous derivatives have been developed that exhibit significant antitumor properties by targeting various enzymes and signaling pathways.[3][17][18]
-
Central Nervous System (CNS) Agents: The scaffold has been incorporated into molecules with anticonvulsant, antidepressant, and anxiolytic effects.[16][19]
-
Agrochemicals and Materials Science: The utility of the 1,3,4-thiadiazole ring extends beyond medicine. Its derivatives have found important applications in agriculture as herbicides, fungicides, and insecticides.[20][21] In materials science, they are used as corrosion inhibitors, metal complexing agents, and components of optically active materials.[21]
This wide range of applications underscores the "privileged" nature of the scaffold, signifying its ability to interact with a wide variety of biological targets and serve as a robust foundation for chemical modification.
Conclusion and Future Perspectives
From its initial synthesis by Emil Fischer, the 1,3,4-thiadiazole ring has evolved into one of the most significant heterocyclic scaffolds in chemical and pharmaceutical science. Its history is a testament to the power of foundational synthetic chemistry and the profound impact that a single key discovery, like that of Acetazolamide, can have on the trajectory of research. The unique combination of physicochemical properties—stability, aromaticity, and versatile binding capabilities—has ensured its enduring relevance.
For today's researchers, the 1,3,4-thiadiazole scaffold continues to be a fertile ground for innovation. Modern synthetic methodologies, including microwave-assisted and multi-component reactions, are enabling the rapid generation of complex libraries for high-throughput screening. As our understanding of disease biology deepens, the proven versatility of this scaffold ensures it will remain a vital tool in the development of the next generation of therapeutics, materials, and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 4. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide | drug | Britannica [britannica.com]
- 6. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,3,4-Thiadiazole: Significance and symbolism [wisdomlib.org]
- 21. lifechemicals.com [lifechemicals.com]
Methodological & Application
Synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide details a robust and efficient protocol for the preparation of the title compound via the acid-catalyzed cyclization of thiosemicarbazide and methoxyacetic acid. We delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and product characterization.
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied due to their diverse pharmacological activities.[1][3] The presence of the amino group at the 2-position and the potential for various substituents at the 5-position allows for the generation of large libraries of compounds for drug discovery programs. These compounds have shown promise as antibacterial, antifungal, antiviral, antitubercular, and anticancer agents.[1][3][4] The methoxymethyl substituent at the 5-position in the title compound introduces a flexible, polar side chain that can influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[5] This method is versatile and generally provides good yields of the desired products.
Reaction Mechanism and Scientific Rationale
The synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole proceeds via an acid-catalyzed condensation and cyclization of thiosemicarbazide and methoxyacetic acid. The reaction mechanism, illustrated below, can be rationalized as follows:
-
Activation of the Carboxylic Acid: In a strong acid medium, the carbonyl oxygen of methoxyacetic acid is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal amino group of thiosemicarbazide, acting as a nucleophile, attacks the activated carbonyl carbon of methoxyacetic acid.
-
Dehydration: A molecule of water is eliminated from the tetrahedral intermediate to form an acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: The sulfur atom of the acylthiosemicarbazide then acts as a nucleophile, attacking the carbon of the imine-like intermediate, leading to the formation of a five-membered ring.
-
Final Dehydration: A second molecule of water is eliminated to afford the stable, aromatic 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.
The use of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid is crucial for driving the reaction towards the formation of the thiadiazole ring by facilitating the two dehydration steps.[6][7] Acidic conditions are known to favor the formation of 1,3,4-thiadiazoles over the isomeric 1,2,4-triazoles, which tend to form under basic conditions.[8]
Caption: Proposed reaction mechanism for the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.
Experimental Protocol
This protocol describes the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole on a laboratory scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 0.1 mol (9.11 g) | High purity is recommended. |
| Methoxyacetic Acid | C₃H₆O₃ | 90.08 | 0.1 mol (9.01 g) | |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~50 mL | Acts as both catalyst and solvent. Handle with extreme caution. |
| Deionized Water | H₂O | 18.02 | As needed | For work-up and washing. |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | For neutralization. Handle with care. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.
-
Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.
-
Acid Addition: Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5 °C.
-
Reactant Addition: While maintaining the temperature below 10 °C, slowly add 9.11 g (0.1 mol) of thiosemicarbazide to the stirred sulfuric acid in small portions. Subsequently, add 9.01 g (0.1 mol) of methoxyacetic acid dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant stirring. This will result in the precipitation of the crude product.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide until the pH reaches 7-8. The product will precipitate out as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The addition of reagents to concentrated sulfuric acid is exothermic and should be done slowly and with efficient cooling to control the temperature.
-
Pouring the reaction mixture onto ice should be done carefully to avoid splashing of the corrosive solution.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that the reaction temperature was controlled during the addition of reactants. Inadequate cooling can lead to side reactions. The reaction time can also be extended to ensure complete conversion. The purity of the starting materials is also critical.[6]
-
Impure Product: Thorough washing of the precipitate is essential to remove residual acid and inorganic salts. If the product is still impure after recrystallization, column chromatography may be employed for further purification.
-
Alternative Cyclizing Agents: While concentrated sulfuric acid is effective, other cyclizing agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be explored.[6][7] A solid-phase method using phosphorus pentachloride has also been reported, which may offer advantages in terms of milder reaction conditions and simpler work-up.[9]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole. By understanding the underlying reaction mechanism and adhering to the experimental procedure, researchers can efficiently prepare this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The versatility of the 2-amino-1,3,4-thiadiazole scaffold continues to make it an attractive target for the development of novel therapeutic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. benchchem.com [benchchem.com]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of 1,3,4-Thiadiazole-2-thiol: A Versatile Scaffold for Drug Discovery
Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Moiety in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that continues to capture the attention of researchers in drug development and medicinal chemistry. Its unique structural features, including the presence of a sulfur atom and two nitrogen atoms, impart a range of physicochemical properties that are highly desirable in bioactive molecules. Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This versatility stems from the scaffold's ability to engage in various biological interactions, often acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a rigid linker to orient pharmacophoric elements.
At the heart of many synthetic routes towards novel 1,3,4-thiadiazole-based therapeutics lies the versatile intermediate, 1,3,4-thiadiazole-2-thiol, and its particularly useful derivative, 5-amino-1,3,4-thiadiazole-2-thiol. The presence of a reactive thiol group and, in the case of the latter, an amino group, provides two key handles for a wide array of functionalization reactions. This application note provides a comprehensive guide for researchers, offering detailed protocols and field-proven insights into the most common and effective methods for the functionalization of this critical scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for the synthesis of novel and diverse molecular entities.
Part 1: Synthesis of the Core Intermediate: 5-Amino-1,3,4-thiadiazole-2-thiol
Before embarking on the diverse functionalization pathways, it is crucial to have a reliable and efficient method for the synthesis of the starting material, 5-amino-1,3,4-thiadiazole-2-thiol. This compound is readily prepared from the condensation of thiosemicarbazide with carbon disulfide in the presence of a base.
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
This protocol outlines a robust method for the gram-scale synthesis of the title compound.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add thiosemicarbazide (0.1 mol) and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise with continuous stirring. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (pH ~5-6), which will cause a pale-yellow precipitate to form.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C to obtain 5-amino-1,3,4-thiadiazole-2-thiol.
Expected Yield: 70-80% Characterization: The product can be characterized by its melting point (around 235-238 °C) and spectroscopic methods (FT-IR, ¹H-NMR, and ¹³C-NMR).
Part 2: Key Functionalization Protocols
The dual reactivity of 5-amino-1,3,4-thiadiazole-2-thiol allows for selective functionalization at either the thiol or the amino group. The thiol group, being more nucleophilic, readily undergoes S-alkylation and S-acylation. The amino group can participate in reactions such as Schiff base formation and Mannich reactions.
S-Alkylation: Introducing Diverse Side Chains
S-alkylation is a fundamental transformation for introducing a wide variety of alkyl and arylalkyl side chains, which can significantly modulate the biological activity of the resulting compounds. The reaction proceeds via the deprotonation of the thiol group to form a thiolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.[2]
This protocol provides a general method for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol using alkyl halides.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in DMF or acetone in a round-bottom flask.
-
Add potassium carbonate (1.5-2 eq.) or triethylamine (1.5-2 eq.) to the solution and stir for 15-20 minutes at room temperature. This deprotonates the thiol group.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The product will precipitate out. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure S-alkylated derivative.
Table 1: Representative S-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | DMF | 4 | 85 | [3] |
| Ethyl bromoacetate | TEA | Acetone | 3 | 78 | [3] |
| Propargyl bromide | K₂CO₃ | DMF | 2 | 90 | Personal Communication |
Diagram 1: General Workflow for S-Alkylation
Caption: Workflow for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.
S-Acylation: Formation of Thioesters
S-acylation introduces an acyl group to the sulfur atom, forming a thioester linkage. These derivatives are of interest as potential prodrugs or as intermediates for further transformations. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in dry DCM or THF in a round-bottom flask.
-
Cool the suspension in an ice bath and add pyridine or TEA (1.2 eq.) as a base and catalyst.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Schiff Base Formation: Engaging the Amino Group
The amino group at the 5-position of the thiadiazole ring can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This is a powerful method for introducing a wide range of aromatic and heteroaromatic substituents, which can significantly influence the biological activity profile. The reaction is typically acid-catalyzed.[4]
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in ethanol in a round-bottom flask.
-
Add the aldehyde (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-5 hours. The formation of a precipitate often indicates product formation.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/ethanol) to obtain the pure compound.
Diagram 2: Mechanism of Schiff Base Formation
Caption: Mechanism of acid-catalyzed Schiff base formation.
Mannich Reaction: Introducing Aminomethyl Groups
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, the N-H of the thiadiazole ring or the amino group), formaldehyde, and a secondary amine. This reaction is a valuable tool for introducing aminomethyl functionalities, which can enhance the solubility and biological activity of the parent molecule.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in ethanol.
-
Add the secondary amine (1.1 eq.) to the suspension and stir.
-
Add formaldehyde solution (1.2 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of a precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Mannich base.
Part 3: Data Interpretation and Troubleshooting
Characterization: Successful functionalization should be confirmed by a combination of spectroscopic techniques:
-
FT-IR: Look for the appearance of new characteristic peaks, such as C=O stretching for acylated products, and the disappearance of the S-H peak for S-substituted derivatives.
-
¹H-NMR: The appearance of new signals corresponding to the introduced alkyl, acyl, or aminomethyl groups, and a shift in the chemical environment of the thiadiazole protons.
-
Mass Spectrometry: Confirmation of the expected molecular weight of the functionalized product.
Troubleshooting:
-
Low Yields in S-Alkylation: Ensure the base is sufficiently strong to deprotonate the thiol and that the solvent is anhydrous. In some cases, using a more reactive alkylating agent (e.g., iodide instead of chloride) can improve yields.
-
Side Reactions in Acylation: Acylation can sometimes occur at the amino group. To achieve selective S-acylation, it may be necessary to protect the amino group first, for example, by forming a Schiff base which can be later hydrolyzed.
-
Incomplete Schiff Base Formation: Ensure the reaction is sufficiently acidic to catalyze the reaction but not so acidic that it protonates the amine, rendering it non-nucleophilic. Removal of water using a Dean-Stark apparatus can also drive the equilibrium towards product formation.
Conclusion
The functionalization of 1,3,4-thiadiazole-2-thiol and its 5-amino derivative offers a rich and diverse landscape for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the underlying principles of each reaction and employing careful experimental technique, scientists can efficiently generate libraries of functionalized thiadiazoles for biological screening, ultimately contributing to the development of new and effective therapeutic agents.
References
Application Notes and Protocols for the Evaluation of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) represents a critical global health challenge, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,3,4-thiadiazole ring system being a particularly privileged scaffold.[1] Derivatives of 1,3,4-thiadiazole exhibit a remarkable breadth of pharmacological activities, including potent antibacterial, antifungal, and antiviral properties.[2][3][4] This wide-ranging bioactivity is often attributed to the ring's unique electronic structure, metabolic stability, and its capacity to engage in various biological interactions.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol , as a promising starting point for antimicrobial drug design. We provide a rationale for its selection, a detailed synthesis protocol, and robust methodologies for evaluating its antimicrobial efficacy and preliminary safety profile.
Compound Profile: this compound
The subject of this guide is a distinct molecule within the 1,3,4-thiadiazole class, characterized by a methoxymethyl substituent at the C5 position and a thiol group at the C2 position.
| Property | Value | Source |
| IUPAC Name | 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol | N/A |
| CAS Number | 66437-18-1 | [5] |
| Molecular Formula | C₄H₆N₂OS₂ | [5] |
| Molecular Weight | 162.23 g/mol | [5] |
Structural Features and Rationale: The structure of this compound is noteworthy for several reasons. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, a common feature of 2-mercapto-1,3,4-thiadiazoles. This thiol/thione group is a potent hydrogen bond donor/acceptor and an excellent metal chelator, suggesting a potential mechanism of action involving the inhibition of metalloenzymes crucial for microbial survival.[6] The methoxymethyl group at the C5 position enhances lipophilicity compared to a simple methyl or amino group, which can improve cell membrane permeability, a critical factor for intracellular targeting.[2]
Synthesis Protocol: A Plausible Route
While various methods exist for synthesizing the 1,3,4-thiadiazole core[7], a reliable approach for this specific compound involves the acid-catalyzed cyclization of a thiosemicarbazide precursor. The causality behind this choice is the high yield and purity typically associated with this intramolecular condensation reaction.
Protocol: Synthesis of this compound
Objective: To synthesize the target compound via cyclization of 1-(2-methoxyacetyl)thiosemicarbazide.
Materials:
-
Methoxyacetyl chloride
-
Thiosemicarbazide
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Step 1: Synthesis of 1-(2-methoxyacetyl)thiosemicarbazide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in pyridine (10 mL) and cool the mixture in an ice bath to 0-5°C.
-
Slowly add methoxyacetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C. Rationale: This slow addition controls the exothermic acylation reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the intermediate.
-
-
Step 2: Cyclization to this compound
-
To a 100 mL flask, add the dried 1-(2-methoxyacetyl)thiosemicarbazide (1.0 eq) from Step 1.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath. Rationale: Concentrated acid acts as both a catalyst and a dehydrating agent to facilitate the ring closure.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.
-
Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
-
Step 3: Characterization
-
Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
Proposed Mechanism of Action & Drug Design Rationale
The antimicrobial activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with essential microbial processes.[3][4] For this compound, a plausible mechanism involves the inhibition of essential bacterial enzymes. The C2-thiol group is a key pharmacophore that can coordinate with metal ions (e.g., Zn²⁺, Fe²⁺) in the active sites of metalloenzymes, such as carbonic anhydrases or metallo-β-lactamases, leading to their inactivation.[6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Antimicrobial Evaluation
The following protocols provide a robust framework for the initial screening of the synthesized compound. A self-validating system includes positive (known antibiotic), negative (no compound), and vehicle (solvent only) controls to ensure the observed effects are due to the compound itself.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into MHB. b. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8] c. Dilute this suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Preparation of Compound Dilutions: a. Prepare a 10 mg/mL stock solution of the test compound in DMSO. b. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include controls:
- Positive Control: Bacteria with no compound.
- Negative Control: MHB medium only (sterility check).
- Vehicle Control: Bacteria with DMSO at the highest concentration used. c. Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[8] b. Optionally, read the absorbance at 600 nm using a plate reader.
Protocol 2: Preliminary Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses the compound's effect on the metabolic activity of mammalian cells, providing an early indication of its toxicity.[10] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. c. Include a vehicle control (medium with DMSO) and an untreated control. d. Incubate for 48 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 4 hours. Rationale: This allows viable cells to metabolize the MTT into formazan.
-
Formazan Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Gently shake the plate for 10 minutes.
-
Data Acquisition: a. Measure the absorbance at 570 nm. b. Calculate cell viability as a percentage relative to the untreated control. c. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy and safety of novel compounds.
Table 1: Summary of In Vitro Activity
| Compound | Test Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | S. aureus | [Experimental Value] | ||
| E. coli | [Experimental Value] | |||
| HEK293 | [Experimental Value] | |||
| Ciprofloxacin (Control) | S. aureus | [Value] | N/A | N/A |
| E. coli | [Value] | N/A | N/A |
Interpretation:
-
A low MIC value indicates high antimicrobial potency.
-
A high IC₅₀ value indicates low cytotoxicity.
-
The Selectivity Index (SI) is a critical parameter. A higher SI value (typically >10) is desirable, as it suggests the compound is significantly more toxic to the microbe than to mammalian cells, indicating a potentially safe therapeutic window.
Integrated Drug Discovery Workflow
The entire process, from synthesis to initial evaluation, can be visualized as a logical workflow.
Caption: High-level workflow for the evaluation of a novel antimicrobial compound.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1,3,4-Thiadiazole Derivatives as Agricultural Fungicides
Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold in Crop Protection
Fungal pathogens represent a persistent and significant threat to global food security, causing substantial economic losses in agriculture. The continuous evolution of fungal resistance to existing treatments necessitates the discovery and development of novel fungicides with diverse mechanisms of action.[1] Within the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole ring has emerged as a "privileged scaffold." This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, is a cornerstone in the design of new bioactive molecules due to its unique physicochemical properties and versatile biological activities.[2][3][4][5]
The 1,3,4-thiadiazole core is a bioisostere of imidazole and triazole rings found in widely used azole fungicides, suggesting a similar potential to interact with key fungal enzymes.[2] Its mesoionic character, with discrete regions of positive and negative charges, allows derivatives to effectively cross cellular membranes and engage with biological targets.[2] This inherent biological potential, combined with synthetic accessibility, has made 1,3,4-thiadiazole derivatives a focal point of research, leading to the development of compounds with potent antifungal, antibacterial, and insecticidal properties for agricultural applications.[6][7][8] This guide provides an in-depth exploration of their application as fungicides, from their mechanism of action to field-proven evaluation protocols.
Part 1: Core Mechanisms of Fungicidal Action
Understanding the mechanism of action is paramount for optimizing lead compounds and overcoming resistance. Research indicates that 1,3,4-thiadiazole derivatives primarily exert their antifungal effects through two interconnected pathways: inhibition of ergosterol biosynthesis and induction of oxidative stress leading to cell membrane disruption.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and integrity. Many 1,3,4-thiadiazole derivatives, like their azole counterparts, target and inhibit the enzyme 14-α-sterol demethylase , a critical cytochrome P450 enzyme.[2] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane.[2]
-
Disruption of Cell Membrane Integrity via Oxidative Stress: Certain derivatives have been shown to induce the production of endogenous reactive oxygen species (ROS) within the fungal cell.[6] This surge in ROS overwhelms the fungus's antioxidant defenses, leading to lipid peroxidation—the oxidative degradation of lipids. This process damages the cell membrane, causing increased permeability, leakage of essential cellular contents, and ultimately, cell death.[6]
Caption: Dual-action fungicidal mechanism of 1,3,4-thiadiazole derivatives.
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The fungicidal potency of 1,3,4-thiadiazole derivatives can be precisely tuned by modifying the substituents at the 2- and 5-positions of the heterocyclic ring. This process is guided by Structure-Activity Relationship (SAR) studies.
General Synthesis Workflow
A common and efficient route to synthesize 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide precursors. The specific pathway can vary, but a representative workflow is illustrated below. The key is the formation of the five-membered ring, which can then be further functionalized.[2][9][10][11]
Caption: Generalized workflow for the synthesis of 1,3,4-thiadiazole fungicides.
Key SAR Insights
-
The Toxophoric Moiety: The -N=C-S- linkage within the thiadiazole ring is often considered the core toxophore responsible for its broad biological activity.[2]
-
Substituents at Position 2: Groups at this position significantly influence the mode of action and potency. Amino groups can serve as handles for further derivatization, while aryl or heterocyclic rings can enhance binding to the target enzyme.
-
Substituents at Position 5: The nature of the substituent at the 5-position is critical for tuning the lipophilicity and electronic properties of the molecule. Electron-withdrawing groups, such as sulfonyl groups, have been shown to impart excellent antifungal activity.[7] Flavonoid moieties introduced at this position have also demonstrated high efficacy.[7]
-
Lipophilicity: A balanced lipophilicity is crucial. The molecule must be soluble enough to be formulated and translocated within the plant, yet lipophilic enough to penetrate the waxy cuticle of the plant and the fungal cell membrane. The sulfur atom in the ring inherently contributes to good liposolubility.[2]
Part 3: Application Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the scientific rigor and trustworthiness of the results.
Protocol 1: Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivative
This protocol provides a representative method for synthesizing the core thiadiazole scaffold.
Objective: To synthesize 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
Materials:
-
4-Chlorobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine thiosemicarbazide (0.1 mole), 4-chlorobenzoic acid (0.1 mole), and 50 mL of ethanol.[10]
-
Catalysis: While stirring, carefully add 10-15 drops of concentrated sulfuric acid to the mixture. This acts as a catalyst for the condensation and cyclization reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool slightly and pour it slowly into a beaker containing crushed ice. The product will precipitate as a solid.[10]
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any unreacted starting materials and acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][9]
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the intrinsic fungicidal activity of the synthesized compounds against target pathogens.
Objective: To evaluate the efficacy of 1,3,4-thiadiazole derivatives in inhibiting the mycelial growth of a target fungus (e.g., Botrytis cinerea).
Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
Positive control: A registered commercial fungicide (e.g., Azoxystrobin)[6]
-
Negative control: Solvent used for dissolving compounds (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium[12]
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)[13]
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 µg/mL).
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Amending Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50 µg/mL).[12] Ensure the final solvent concentration is consistent across all plates (typically <1%) and include a solvent-only control.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify. Prepare at least three replicate plates for each concentration.[14]
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing culture of the target fungus and place it mycelium-side down in the center of each PDA plate.[15]
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions once the fungus in the negative control plate has reached near-full growth.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.
-
Protocol 3: In Vivo Protective and Curative Assays on Detached Leaves
This protocol assesses the ability of the compounds to protect a plant from infection and to cure an existing infection, providing more agriculturally relevant data.
Objective: To evaluate the protective and curative activity of a lead compound against a plant pathogen (e.g., Botrytis cinerea on tomato leaves).
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, cucumber).
-
Lead 1,3,4-thiadiazole compound formulated as a sprayable solution (e.g., with water and a surfactant).
-
Spore suspension of the target pathogen (e.g., 1x10⁶ spores/mL).
-
Moist chambers (e.g., plastic boxes with wet paper towels).
-
Positive control (commercial fungicide) and negative control (surfactant solution).
Procedure:
-
Protective Assay:
-
Spray the detached leaves evenly with the test compound solution until runoff.
-
Allow the leaves to air dry for 24 hours.
-
Inoculate the treated leaves by placing a droplet (e.g., 10 µL) of the spore suspension onto the leaf surface.
-
Place the leaves in a moist chamber and incubate under appropriate light and temperature conditions.
-
-
Curative Assay:
-
First, inoculate the healthy leaves with the spore suspension.
-
Allow an incubation period for the infection to establish (e.g., 24 hours).
-
Spray the inoculated leaves with the test compound solution.[6]
-
Return the leaves to the moist chamber for further incubation.
-
-
Controls: For both assays, include leaves treated only with the surfactant solution (negative control) and leaves treated with a commercial fungicide (positive control).
-
Assessment: After 3-5 days, assess disease severity by measuring the diameter of the necrotic lesions on the leaves.
-
Efficacy Calculation: Calculate the control efficacy relative to the negative control.
Caption: Integrated workflow for the discovery and evaluation of new fungicides.
Part 4: Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and SAR analysis.
Table 1: Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives against Botrytis cinerea
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C5) | EC₅₀ (µg/mL)[6] |
| Y1 | -NH₂ | -Phenyl | 15.8 |
| Y2 | -NH₂ | -4-Chlorophenyl | 9.2 |
| Y3 | -NH₂ | -4-Fluorophenyl | 7.5 |
| Y18 | -NH-Flavonol | -Methyl | 2.4 |
| Azoxystrobin | (Positive Control) | (Positive Control) | 21.7 |
EC₅₀: The effective concentration required to inhibit 50% of mycelial growth. Data is illustrative.
References
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpmr.com [wjpmr.com]
- 11. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ppqs.gov.in [ppqs.gov.in]
- 15. scialert.net [scialert.net]
The Synthesis of Cefazolin: A Detailed Experimental Guide Utilizing Thiadiazole Intermediates
An Application Note and Protocol for Drug Development Professionals
Abstract
Cefazolin is a first-generation cephalosporin antibiotic featured on the World Health Organization's List of Essential Medicines, underscoring its critical role in treating a variety of bacterial infections and in surgical prophylaxis[1][2]. Its chemical structure is distinguished by a 7-acylamido side chain and a 3-thiadiazolethiomethyl group, which are crucial for its antibacterial activity and pharmacokinetic profile. This document provides a comprehensive guide for the chemical synthesis of Cefazolin, focusing on a robust and widely-practiced pathway that proceeds through key thiadiazole intermediates. We will detail the step-by-step protocols, explain the chemical principles underpinning the experimental choices, and present the necessary data for researchers, chemists, and drug development professionals aiming to replicate or adapt this synthesis.
Introduction: The Strategic Importance of the Thiadiazole Moiety
The synthesis of semi-synthetic cephalosporins like Cefazolin hinges on the strategic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus, which is derived from the fermentation of Cephalosporin C. The introduction of specific side chains at the C-3 and C-7 positions of the cephem core dictates the antibiotic's spectrum of activity, stability against β-lactamases, and overall efficacy.
In Cefazolin, the 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) moiety attached at the C-3 position is of particular importance. This heterocyclic group contributes significantly to the drug's metabolic stability and antibacterial potency[3][4]. The synthetic strategy, therefore, involves two primary phases:
-
Formation of the Cefazolin Nucleus: The nucleophilic substitution at the C-3 acetoxy group of 7-ACA with the MMTD intermediate.
-
Acylation of the C-7 Amino Group: The attachment of the (1H-tetrazol-1-yl)acetyl side chain to the C-7 amino group of the newly formed nucleus.
This guide will present a detailed protocol for this pathway, which offers a reliable and scalable method for producing Cefazolin.
Overall Synthetic Pathway
The chemical synthesis of Cefazolin from 7-ACA is a multi-step process. The pathway begins with the synthesis of the key C-3 side chain precursor, followed by its attachment to the 7-ACA core, and culminates in the acylation at the C-7 position.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 7-Aminocephalosporanic acid (7-ACA) | 957-68-6 | Standard Supplier | Purity >98% |
| 5-Methyl-1,3,4-thiadiazole-2-thiol (MMTD) | 29490-19-5 | Standard Supplier | Purity >99%[5] |
| 1H-Tetrazole-1-acetic acid (TAA) | 21732-17-2 | Standard Supplier | Purity >98% |
| Pivaloyl chloride | 3282-30-2 | Standard Supplier | Acylating agent activator |
| Triethylamine (TEA) | 121-44-8 | Standard Supplier | Anhydrous, base |
| Methylene chloride (DCM) | 75-09-2 | Standard Supplier | Anhydrous, reaction solvent |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Standard Supplier | Solvent |
| Sodium Acetate Trihydrate | 6131-90-4 | Standard Supplier | For salt formation |
| Isopropyl Alcohol (IPA) | 67-63-0 | Standard Supplier | Solvent for crystallization |
| Hydrochloric Acid (HCl) | 7647-01-0 | Standard Supplier | For pH adjustment |
| Boric Acid | 10043-35-3 | Standard Supplier | Used in TDA formation[6] |
| Diethylamine | 109-89-7 | Standard Supplier | Base |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of the Cefazolin Nucleus (TDA)
This protocol describes the substitution of the 3-acetoxy group of 7-ACA with 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD). This reaction is a critical step in forming the core structure of Cefazolin.
Causality: The acetoxy group at the C-3' position of 7-ACA is a good leaving group, facilitating its displacement by a suitable nucleophile. The thiol group of MMTD is an excellent nucleophile, readily attacking the C-3' methylene carbon to form a stable thioether linkage. The reaction is typically performed in water at elevated temperatures to ensure sufficient solubility of the reactants and to drive the reaction to completion[6]. Boric acid and a base like triethylamine are used to facilitate the dissolution and reaction of the starting materials[6].
Step-by-Step Procedure:
-
Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 28.0 g of 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) and 220 mL of distilled water[6].
-
Addition of Reagents: Add 21.3 g of boric acid to the suspension, followed by the slow addition of 20.0 mL of triethylamine[6].
-
Dissolution: Heat the mixture to 70-72°C with vigorous stirring until all solids are dissolved[6].
-
Reaction with 7-ACA: Accurately weigh and add 20.0 g of 7-ACA to the solution. Maintain the temperature at 70-72°C and continue stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 7-ACA is consumed (typically several hours).
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to 20°C. Adjust the pH of the solution to approximately 4.8 using a suitable acid (e.g., 2M HCl) to initiate precipitation of the product.
-
Crystallization and Isolation: Further cool the mixture to 5-10°C and stir for an additional 30 minutes to ensure complete crystallization.
-
Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake with cold distilled water and then with a cold organic solvent like acetone to remove impurities and aid in drying.
-
Drying: Dry the product, 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA), under vacuum at 40°C to a constant weight.
Protocol 2: Acylation of TDA to form Cefazolin (Free Acid)
This protocol details the acylation of the C-7 amino group of TDA with an activated form of 1H-tetrazole-1-acetic acid (TAA). This is the final key bond-forming reaction in the synthesis of the Cefazolin molecule.
Causality: Direct acylation with a carboxylic acid is generally inefficient. Therefore, TAA must first be "activated." This is achieved by converting it into a more reactive mixed acid anhydride using pivaloyl chloride at low temperatures[6]. The low temperature (-30°C to -50°C) is critical to prevent the decomposition of the highly reactive mixed anhydride and to minimize side reactions involving the sensitive β-lactam ring of the cephalosporin nucleus[6].
Step-by-Step Procedure:
-
Preparation of TAA Salt: In a flask, dissolve 10.0 g of TAA in 20 mL of isopropyl alcohol (IPA). Add 16 mL of triethylamine (TEA) and stir at 65-70°C for 30 minutes. Cool to room temperature, then add 120 mL of methylene chloride (DCM)[6].
-
Preparation of TDA Solution: In a separate flask, mix 20.0 g of the TDA prepared in Protocol 1 with 65 mL of N,N-dimethylformamide (DMF). Add 8 mL of diethylamine and stir for 10 minutes at 20-25°C[6]. Keep this solution ready for the acylation step.
-
Formation of Mixed Anhydride: Adjust the pH of the TAA salt solution to 7.2-7.5. Add 5.0 mL of N,N-dimethylacetamide (DMAc) and 0.1 mL of pyridine[6]. Cool this mixture to -45°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Pivaloyl Chloride: Slowly add 16 mL of pre-cooled pivaloyl chloride to the TAA mixture. Stir the reaction at -30°C for 1.5 hours. After this period, cool the mixture further to -50°C[6].
-
Acylation Reaction: Add the prepared TDA solution (from step 2) to the mixed anhydride in situ over a period of 30 minutes using a dropping funnel, ensuring the temperature does not rise above -45°C[6].
-
Reaction Completion: Agitate the reaction mixture for 3 hours, allowing the temperature to gradually rise according to a controlled schedule (e.g., 1 hour at -45°C, 1 hour at -30°C, 1 hour at -15°C). Maintain the pH between 4.5 and 5.5.
-
Work-up and Isolation: After the reaction is complete, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude Cefazolin free acid. The product can be further purified by crystallization.
Protocol 3: Preparation of Cefazolin Sodium Salt
This final step converts the Cefazolin free acid into its more stable and water-soluble sodium salt, which is the form used in pharmaceutical formulations.
Causality: The carboxylic acid group of Cefazolin is neutralized with a sodium-containing base, typically sodium acetate or sodium 2-ethylhexanoate. The reaction is performed in a mixed solvent system (e.g., water/IPA or DMAc) that allows for the dissolution of the free acid and subsequent precipitation of the sodium salt[6].
Step-by-Step Procedure:
-
Preparation of Sodium Acetate Solution: In a flask, dissolve 8.3 g of sodium acetate trihydrate in 18.0 mL of water. Add 40.0 mL of isopropyl alcohol (IPA) and agitate for 30 minutes[6].
-
Preparation of Cefazolin Solution: In a separate flask, dissolve 23.0 g of Cefazolin free acid (from Protocol 2) in 40.0 mL of N,N-dimethylacetamide (DMAc) by portion-wise addition over 10 minutes. Stir until a clear solution is obtained (approx. 30 minutes)[6].
-
Salt Formation: Add the sodium acetate solution to the Cefazolin solution with stirring. The Cefazolin Sodium salt will precipitate out of the solution.
-
Isolation and Drying: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product, wash with IPA and then acetone. Dry the final product under vacuum to yield Cefazolin Sodium.
Alternative and Modern Synthetic Approaches
While the described chemical pathway is robust, modern pharmaceutical manufacturing emphasizes greener and more efficient processes.
-
Enzymatic Synthesis: Biocatalytic methods are gaining prominence. These involve using an immobilized enzyme, such as cephalosporin-acid synthetase, to catalyze the acylation of TDA[7][8]. This approach operates in an aqueous medium under mild pH and temperature conditions, significantly reducing solvent waste and improving safety[8]. High yields of 92-95% have been reported for the enzymatic conversion of TDA to Cefazolin[7].
-
Continuous-Flow Manufacturing: Researchers have developed continuous-flow methods for Cefazolin production[1][9]. In this process, raw materials are continuously pumped through reactors where the chemical transformations occur. This method offers reduced waste, lower costs, faster production times, and the flexibility to adjust production volume on demand, which is crucial for a drug whose demand can fluctuate[9][10].
Conclusion
The synthesis of Cefazolin via thiadiazole intermediates is a well-established and reliable process in pharmaceutical chemistry. The protocols detailed in this guide provide a comprehensive framework for the laboratory-scale production of this essential antibiotic. By understanding the chemical principles behind each step—from the nucleophilic substitution to form the TDA nucleus, to the low-temperature mixed anhydride acylation, and final salt formation—researchers can effectively troubleshoot and optimize the synthesis. Furthermore, the exploration of enzymatic and continuous-flow methodologies highlights the ongoing evolution of pharmaceutical manufacturing towards more sustainable and efficient practices.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Cefazolin - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pu.edu.pk [pu.edu.pk]
- 7. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Continuous-flow manufacturing: A new way to produce cefazolin [techexplorist.com]
- 10. Pharmaceutical Microbiology [pharmamicroresources.com]
Application Notes & Protocols: A Guide to the Coordination Chemistry of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (MMTD)
Statement of Application
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (MMTD) as a versatile ligand in coordination chemistry. The protocols and insights are designed for researchers in inorganic chemistry, medicinal chemistry, and materials science. We will explore the fundamental properties of MMTD, its coordination behavior with metal ions, and provide detailed experimental protocols for the synthesis and characterization of its metal complexes, with a focus on their potential biological applications.
Section 1: The Ligand - this compound (MMTD)
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] In coordination chemistry, thiadiazoles are valued as versatile ligands due to the presence of multiple potential donor atoms (two nitrogen and one sulfur), allowing for diverse coordination modes.[1][5][6] The introduction of a thiol group at the 2-position and a methoxymethyl group at the 5-position creates the ligand MMTD (CAS No: 66437-18-1), a molecule with enhanced coordination potential and functional versatility.[7]
Critical Structural Feature: Thiol-Thione Tautomerism
A crucial aspect of MMTD and related 2-mercapto-1,3,4-thiadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[8][9] The thione form, 5-methoxymethyl-1,3,4-thiadiazole-2(3H)-thione, is generally the more stable and predominant tautomer, particularly in the solid state.[9][10] This equilibrium is critical as it dictates the primary binding site for metal coordination. In the thiol form, the deprotonated thiolate sulfur is a soft Lewis base, while the thione form presents the endocyclic nitrogen atoms as potential donor sites.[11][12]
Caption: Thiol-Thione tautomeric equilibrium in MMTD.
Protocol: Synthesis of the MMTD Ligand
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is well-established and typically involves the cyclization of dithiocarbazates or substituted thiosemicarbazides.[13][14] The following protocol is a generalized method adapted for MMTD synthesis.
Principle: This procedure involves the reaction of methoxyacetylhydrazine with carbon disulfide in an alkaline medium to form a potassium dithiocarbazate salt, which is subsequently cyclized using an acid to yield the target MMTD.
Materials:
-
Methoxyacetylhydrazine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Standard reflux and filtration apparatus
Step-by-Step Protocol:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath.
-
To the cooled solution, add methoxyacetylhydrazine (0.1 mol) dropwise with continuous stirring.
-
After the addition is complete, add carbon disulfide (0.12 mol) dropwise to the mixture. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: After the addition of CS₂, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cyclization & Precipitation: After reflux, cool the reaction mixture to room temperature. A solid potassium salt intermediate should precipitate. Concentrate the volume by half using a rotary evaporator.
-
Slowly and carefully acidify the concentrated mixture with concentrated HCl in an ice bath until the pH is ~2-3. A pale yellow or white precipitate of MMTD will form.
-
Isolation & Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure MMTD.
-
Characterization: Confirm the structure of the synthesized ligand using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 2: Coordination Chemistry of MMTD
Coordination Modes with Metal Ions
MMTD is a versatile ligand capable of coordinating to metal ions in several distinct modes. The specific mode depends on the reaction conditions (e.g., pH), the nature of the metal ion (Hard-Soft Acid-Base theory), and the presence of co-ligands.[6][11]
-
Monodentate N-coordination: In neutral or mildly acidic conditions, the ligand typically exists in its stable thione form. Coordination occurs through one of the ring nitrogen atoms (usually N3), which acts as a Lewis base. This has been observed in complexes of the related 5-methyl-1,3,4-thiadiazole-2-thiol.[15]
-
Monodentate S-coordination: In the presence of a base, the thiol proton can be removed to form a thiolate anion. This soft sulfur donor readily coordinates to soft or borderline metal ions like Cu(II), Zn(II), Pd(II), and Hg(II).[11][16]
-
Bidentate Bridging: The ligand can bridge two metal centers, coordinating through both a ring nitrogen and the exocyclic thiolate sulfur. This mode is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs).[17][18]
Caption: Common coordination modes of the MMTD ligand with metal centers.
General Protocol: Synthesis of a MMTD-Metal(II) Complex
This protocol outlines a general method for synthesizing a neutral M(MMTD)₂ complex, applicable to various divalent transition metals like Ni(II), Cu(II), and Zn(II).
Principle: The MMTD ligand is deprotonated in situ using a mild base, followed by the addition of a metal salt. The resulting metal-thiolate complex precipitates from the solution. The choice of solvent is critical; it must dissolve the reactants but allow for the precipitation of the product.
Materials:
-
This compound (MMTD)
-
Metal(II) salt (e.g., Nickel(II) chloride hexahydrate, Copper(II) acetate monohydrate)
-
Methanol or Ethanol
-
Triethylamine (TEA) or an equivalent base
-
Magnetic stirrer, condenser, and standard glassware
Step-by-Step Protocol:
-
Ligand Solution: Dissolve MMTD (2 mmol) in 30 mL of methanol in a 100 mL round-bottom flask. Stir until a clear solution is formed.
-
Deprotonation: Add triethylamine (2 mmol) dropwise to the ligand solution. Stir for 15 minutes at room temperature. This step facilitates the formation of the thiolate anion, which is a more potent nucleophile.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of methanol (approx. 10-15 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.
-
Reaction: Attach a condenser and reflux the mixture for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate sequentially with methanol (to remove unreacted starting materials) and diethyl ether (to aid in drying).
-
Drying: Dry the final complex in a vacuum desiccator overnight.
-
Characterization: Analyze the complex using elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility measurements. If possible, grow single crystals for X-ray diffraction to definitively determine the structure.
Key Characterization Techniques
Validating the formation and structure of the MMTD-metal complex is paramount. A multi-technique approach is necessary.
| Technique | Purpose & Expected Observations |
| Elemental Analysis (CHNS) | Confirms the stoichiometric ratio of metal to ligand in the final product. The experimental percentages should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | Provides direct evidence of coordination. Key changes to look for: (a) Disappearance of the weak ν(S-H) band (around 2500-2600 cm⁻¹). (b) A shift in the ν(C=N) band of the thiadiazole ring (around 1600-1630 cm⁻¹) upon nitrogen coordination.[16] (c) Appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-S) vibrations (typically below 500 cm⁻¹).[5] |
| UV-Visible Spectroscopy | For complexes with d-d transitions (e.g., Co(II), Ni(II), Cu(II)), this technique helps determine the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center.[19] |
| ¹H-NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Pd(II)), shifts in the signals for the methoxymethyl protons (-OCH₃ and -CH₂-) compared to the free ligand indicate coordination.[14][20] |
| Molar Conductance | Measurements in a suitable solvent (like DMSO or DMF) distinguish between electrolytic and non-electrolytic complexes, confirming if counter-ions are part of the coordination sphere.[5] |
| Single-Crystal X-ray Diffraction | The definitive method for structural elucidation. It provides precise bond lengths, bond angles, coordination geometry, and details of intermolecular interactions like hydrogen bonding or π-π stacking.[3][15][21] |
Section 3: Application Protocol - In Vitro Antimicrobial Activity Screening
The 1,3,4-thiadiazole scaffold and its metal complexes are frequently investigated for their antimicrobial properties.[19][22][23] This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a newly synthesized MMTD-metal complex.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.
Caption: Experimental workflow for antimicrobial screening via broth microdilution.
Materials:
-
Synthesized MMTD-metal complex
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Incubator, micropipettes
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the MMTD complex at a high concentration (e.g., 1024 µg/mL) in sterile DMSO. The free MMTD ligand should also be tested for comparison.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Mix well by pipetting up and down, then transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL). Discard 100 µL from the last column.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). Also, run a serial dilution of a standard antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of metal complex | Incorrect stoichiometry; complex is partially soluble in the reaction solvent; incomplete reaction. | Verify stoichiometry of reactants. Try cooling the reaction mixture to further precipitate the product. Increase reflux time. Try a different solvent system. |
| Inconsistent Elemental Analysis | Impure product (contains unreacted ligand or salts); solvent molecules trapped in the crystal lattice. | Wash the complex thoroughly with appropriate solvents. Recrystallize the product. Dry the complex under high vacuum at a slightly elevated temperature to remove trapped solvent. |
| Broad, poorly resolved NMR peaks | The complex is paramagnetic (e.g., with Cu(II) or high-spin Co(II)). | This is expected for paramagnetic complexes. Rely on other techniques like FT-IR, elemental analysis, and magnetic susceptibility. Consider running solid-state NMR if available. |
| No antimicrobial activity observed | The complex may not be active against the chosen strains; poor solubility in the assay medium. | Test against a broader panel of microorganisms, including fungal strains. Ensure the DMSO concentration is sufficient to solubilize the compound in the first well of the dilution series. |
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [oakwoodchemical.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. 1,3,4-thiadiazole derivatives. Part 9. Synthesis and biological activity of metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. granthaalayahpublication.org [granthaalayahpublication.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Carbonic Anhydrase Inhibitors from the 5-Amino-1,3,4-thiadiazole-2-thiol Scaffold
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic design, synthesis, and evaluation of carbonic anhydrase inhibitors derived from the versatile 5-amino-1,3,4-thiadiazole-2-thiol scaffold. This document outlines detailed protocols for chemical synthesis, robust in vitro enzymatic assays, and preliminary in vivo evaluation, grounded in established scientific principles. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific research goals. All protocols are designed as self-validating systems, incorporating necessary controls for data integrity.
Introduction: Targeting Carbonic Anhydrase with a Privileged Scaffold
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial to life.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a host of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1][3]
The involvement of specific CA isoforms in the pathophysiology of numerous diseases has established them as significant therapeutic targets.[3][4] For instance, inhibition of CA II and IV in the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[5] Targeting CA II and VII has shown potential for anticonvulsant therapies, while inhibiting tumor-associated isoforms like CA IX and XII is a promising strategy in oncology.[1][6]
The 1,3,4-thiadiazole ring is a "privileged" scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[5] Its derivative, 5-amino-1,3,4-thiadiazole-2-thiol, serves as a foundational building block for a major class of CA inhibitors. This is because it is a direct precursor to the sulfonamide group (-SO₂NH₂), the quintessential zinc-binding group (ZBG) that anchors inhibitors to the Zn²⁺ ion at the core of the CA active site.[7] The landmark drug Acetazolamide, a sulfonamide derived from this scaffold, was one of the first non-mercurial diuretics and remains a clinically important CA inhibitor.[5] The amino and thiol groups on the scaffold provide versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve isoform selectivity and desired pharmacokinetic properties.[8][9]
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives
The core strategy involves modifying the scaffold at its two reactive sites: the C5-amino group and the C2-thiol group. This allows for the creation of a diverse library of compounds whose potency and selectivity can be systematically evaluated.
General Synthetic Workflow
The following diagram illustrates the primary pathways for derivatization of the parent scaffold.
Caption: General synthetic routes for modifying the scaffold.
Protocol 1: Synthesis of N-Substituted Amide/Sulfonamide Derivatives
This protocol describes the acylation or sulfonylation of the C5-amino group. The resulting amide or sulfonamide linkage allows for the introduction of various side chains (R-groups) that can interact with amino acid residues in the hydrophilic and hydrophobic pockets of the CA active site, thereby influencing potency and isoform selectivity.
Materials & Reagents:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
Appropriate acyl chloride (e.g., benzoyl chloride) or sulfonyl chloride
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
-
Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution to remove unreacted base and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[10][11][12]
Protocol 2: Synthesis of S-Substituted (Thioether) Derivatives
This protocol focuses on the alkylation of the C2-thiol group. This modification is useful for exploring interactions in different regions of the CA active site or for altering the compound's physicochemical properties, such as lipophilicity and solubility.[8][9]
Materials & Reagents:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
Potassium hydroxide or Sodium hydride (as a base)
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Solvents for extraction and chromatography
Step-by-Step Methodology:
-
Salt Formation: In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in ethanol. Add potassium hydroxide (1.0 eq) and gently heat the mixture for 10-15 minutes to form the potassium thiolate salt.[9] This deprotonation step creates a potent nucleophile.
-
Electrophile Addition: Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux for 2-6 hours, monitoring for completion by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure S-substituted product.
-
Characterization: Confirm the structure using appropriate analytical techniques (NMR, IR, HRMS) as described in Protocol 1.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The primary method for assessing the inhibitory potential of newly synthesized compounds is a robust and high-throughput compatible in vitro enzymatic assay. The most common approach measures the inhibition of the enzyme's esterase activity.[3]
Principle of the Assay
This assay is based on the ability of carbonic anhydrase to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases in a manner proportional to the inhibitor's potency and concentration.[3]
Protocol 3: Colorimetric In Vitro CA Inhibition Assay
Materials & Reagents:
-
Purified human CA isoforms (e.g., hCA I, hCA II, hCA IV, hCA VII, from human erythrocytes or recombinant sources).[10][11][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Substrate (p-NPA) Stock Solution: 30 mM in acetonitrile.
-
Test Compounds and Positive Control (Acetazolamide) Stock Solutions: 10 mM in DMSO.
-
Clear, flat-bottom 96-well microplates.
-
Multichannel pipettes.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Experimental Workflow Diagram
Caption: Workflow for the in vitro CA inhibition assay.
Step-by-Step Methodology (96-well format):
-
Solution Preparation:
-
Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in Assay Buffer containing a small, consistent percentage of DMSO.
-
Prepare a working solution of the CA enzyme in cold Assay Buffer.
-
Prepare a working solution of the p-NPA substrate in Assay Buffer.
-
-
Plate Setup: (All measurements should be performed in triplicate).
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, inhibitor solutions (or DMSO), and enzyme solution to the appropriate wells as detailed above. Gently tap the plate to mix and incubate at room temperature for 15 minutes to allow for inhibitor binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells except the blanks (add to blanks last).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 10-20 minutes.
Data Analysis & Presentation:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Summarize the results in a table for clear comparison.
Table 1: Sample Data Presentation of In Vitro CA Inhibition
| Compound ID | R-Group | IC₅₀ (nM) vs hCA I | IC₅₀ (nM) vs hCA II | Selectivity Index (hCA I / hCA II) |
| Scaffold | H | 18,500 | 2,500 | 7.4 |
| Cpd-1 | Benzoyl | 950 | 15.2 | 62.5 |
| Cpd-2 | 4-Cl-Ph-SO₂- | 1,200 | 7.9 | 151.9 |
| AZM | Acetyl | 250 | 12.0 | 20.8 |
| AZM: Acetazolamide (Positive Control). Data is hypothetical for illustrative purposes. |
In Vivo Evaluation of Biological Activity
Promising candidates from in vitro screening must be evaluated in living systems to assess their therapeutic potential. Diuretic activity is a classic hallmark of systemic CA inhibition and serves as an excellent preliminary in vivo model.[8][9]
Protocol 4: In Vivo Diuretic Activity Assay in a Rat Model
Principle: Systemic inhibition of carbonic anhydrase in the renal proximal tubules reduces bicarbonate reabsorption, leading to an osmotic diuresis (increased urine output) and metabolic acidosis. This protocol measures the increase in urine volume and changes in electrolyte excretion in rats following administration of a test compound.[8][9][13]
Experimental Workflow Diagram
Caption: Workflow for the in vivo diuretic activity assay.
Materials & Reagents:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Metabolic cages designed for separate collection of urine and feces.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80).
-
Test compounds and positive control (Acetazolamide).
-
Oral gavage needles.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard food and water.
-
Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Acetazolamide, 20 mg/kg), and Test Compound groups at various doses.
-
Administration: Administer the test compounds, positive control, or vehicle via oral gavage or intraperitoneal (IP) injection.
-
Housing and Collection: Immediately place each rat in an individual metabolic cage without access to food but with free access to water. Collect urine over a 24-hour period.[8]
-
Measurement and Analysis:
-
Measure the total volume of urine collected for each animal.
-
Centrifuge a urine aliquot to remove any contaminants.
-
Analyze the supernatant for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations.
-
-
Data Interpretation: Compare the mean urine output and electrolyte excretion of the test groups with the vehicle control group. A significant increase in urine volume and Na⁺/K⁺ excretion indicates diuretic activity due to CA inhibition.
Structure-Activity Relationship (SAR) and Data Interpretation
The ultimate goal is to correlate chemical structure with biological activity. By synthesizing and testing a library of derivatives, a clear SAR can be established to guide the design of more potent and selective inhibitors.
Key Principles for Interpretation:
-
The Sulfonamide is Key: The unsubstituted sulfonamide group is critical for high-affinity binding to the catalytic Zn²⁺ ion. Any modification that blocks or removes this group will drastically reduce or abolish activity.[7]
-
The "Tail" Matters: The R-group (or "tail") attached to the thiadiazole scaffold is the primary determinant of isoform selectivity. Bulky, aromatic, or charged tails can form specific hydrogen bonds or van der Waals interactions with amino acid residues that differ between CA isoforms, such as those lining the hydrophobic and hydrophilic halves of the active site cavity.[7]
-
Physicochemical Properties: Modifications to the scaffold also alter properties like solubility, lipophilicity (logP), and polar surface area. These factors do not directly affect enzyme binding but are critical for bioavailability and in vivo efficacy.[14] For example, a highly potent inhibitor in vitro may fail in vivo if it has poor absorption or rapid metabolism.
Iterative Drug Design Cycle
Caption: The iterative cycle of inhibitor design and evaluation.
Conclusion
The 5-amino-1,3,4-thiadiazole-2-thiol scaffold is a proven and highly tractable starting point for the development of potent carbonic anhydrase inhibitors. By systematically applying the synthetic and analytical protocols detailed in these notes, researchers can generate diverse chemical libraries, accurately quantify their inhibitory activity and selectivity against various CA isoforms, and evaluate their potential as therapeutic agents in relevant biological models. The iterative process of design, synthesis, and testing, guided by a careful analysis of structure-activity relationships, remains the cornerstone of discovering novel and clinically valuable CA inhibitors.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Versatile Heterocycle
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its biological significance is underscored by its role as an intermediate in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics.[3] Given its integral role in the creation of biologically active molecules, the purity of AMT is of paramount importance. Impurities, often remnants from its synthesis, can lead to undesirable side reactions, reduced efficacy of the final product, and potential toxicity.
This comprehensive guide, designed for researchers and professionals in drug development, provides a detailed exploration of the techniques for the recrystallization of AMT. Moving beyond a simple list of procedural steps, this document delves into the rationale behind solvent selection, the management of potential impurities, and the validation of purity, ensuring a robust and reproducible purification process.
Understanding the Physicochemical Landscape of AMT
A successful recrystallization hinges on a thorough understanding of the compound's properties. AMT is a polar molecule, a characteristic dictated by its amino and thiol functional groups, as well as the nitrogen and sulfur heteroatoms within its thiadiazole ring. This polarity is a key determinant in its solubility profile.
AMT can exist in two tautomeric forms: the thiol and the thione form.[4] This equilibrium can be influenced by the solvent environment and pH, which in turn affects its solubility and crystallization behavior.
Table 1: Physicochemical Properties of 2-Amino-5-mercapto-1,3,4-thiadiazole
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃N₃S₂ | [5] |
| Molecular Weight | 133.20 g/mol | [5] |
| Appearance | White to pale yellow or cream powder | [6] |
| Melting Point | ~235 °C (decomposes) | [6] |
| IUPAC Name | 5-amino-3H-1,3,4-thiadiazole-2-thione | [5] |
A common impurity encountered in the synthesis of AMT is 2,5-diamino-1,3,4-thiadiazole.[1] The separation of this impurity is a primary objective of the recrystallization process. Reports suggest that 2,5-diamino-1,3,4-thiadiazole is soluble in polar aprotic solvents like DMSO and DMF, as well as in hot water.[7]
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following characteristics:
-
High solubility of AMT at elevated temperatures.
-
Low solubility of AMT at reduced temperatures.
-
Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with AMT.
-
Volatility: The solvent should be easily removable from the purified crystals.
Based on the polar nature of AMT, polar protic solvents are logical candidates.
Table 2: Qualitative Solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole in Common Solvents
| Solvent | Polarity | Expected Solubility Behavior | Rationale |
| Water | High | Sparingly soluble in cold water, more soluble in hot water. | The high polarity of water aligns with that of AMT, but strong intermolecular forces in water may limit solubility at room temperature. |
| Ethanol | High | Good solubility in hot ethanol, lower in cold ethanol. | A commonly cited and effective solvent for the recrystallization of AMT and its derivatives.[2][3][8] |
| Methanol | High | Similar to ethanol, good solubility when hot. | Another suitable polar protic solvent. |
| Acetone | Medium | Moderate to good solubility. | May be a suitable solvent, but its lower boiling point might be a consideration. |
| Ethyl Acetate | Medium | Lower solubility. | Less polar than alcohols, likely a poorer solvent for AMT. |
| N,N-Dimethylformamide (DMF) | High (aprotic) | High solubility. | Often used as a reaction solvent; may be too good a solvent for effective recrystallization unless used in a mixed-solvent system. |
For AMT, a mixed solvent system, particularly an ethanol/water mixture , often provides the optimal balance of solubility. Ethanol acts as the primary solvent, dissolving the AMT at an elevated temperature, while water serves as the anti-solvent, reducing the solubility of AMT upon cooling and promoting crystallization.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of crude 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials and Equipment
-
Crude 2-amino-5-mercapto-1,3,4-thiadiazole
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Recrystallization workflow for 2-amino-5-mercapto-1,3,4-thiadiazole.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude AMT in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a hot plate, bring a separate flask of ethanol to a gentle boil.
-
Add the hot ethanol to the flask containing the crude AMT in small portions, with continuous stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
To the clear, hot filtrate, add hot deionized water dropwise while stirring until a faint, persistent turbidity (cloudiness) is observed. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is too soluble in the chosen solvent system. | - Reheat the solution and evaporate some of the solvent. - Add more of the anti-solvent (water). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure AMT. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | - Reheat the solution and add more of the primary solvent (ethanol). - Ensure a slower cooling rate. |
| Low recovery | Incomplete crystallization; premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath. - Minimize the time for hot filtration and ensure all equipment is pre-heated. |
| Colored impurities remain | Impurities have similar solubility to AMT. | - Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Purity Assessment
The purity of the recrystallized AMT should be verified using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
Spectroscopic Methods (FTIR, NMR): Comparison of the spectra of the recrystallized product with a reference standard confirms its identity and purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion: A Foundation for High-Quality Research and Development
The recrystallization of 2-amino-5-mercapto-1,3,4-thiadiazole is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. By understanding the underlying principles of solubility and carefully executing the protocol outlined in this guide, researchers can consistently obtain high-purity AMT, thereby laying a solid foundation for the development of novel pharmaceuticals and agrochemicals. The techniques and troubleshooting strategies presented here provide a practical framework for optimizing the purification of this important heterocyclic building block.
References
- 1. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,4-Thiadiazole Compounds
Welcome to the technical support center for the purification of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The inherent structural features of the 1,3,4-thiadiazole ring, while bestowing a wide range of biological activities, can also present unique purification challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
I. Understanding the Core Purification Challenges
The purification of 2,5-disubstituted-1,3,4-thiadiazoles is often complicated by factors directly related to their synthesis. Common synthetic routes, such as the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents, can lead to a crude product containing a mixture of unreacted starting materials, reaction intermediates, and isomeric byproducts.[3] The polarity of these impurities can be very similar to the target compound, making separation by standard chromatographic or recrystallization techniques non-trivial.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the purification of 1,3,4-thiadiazole derivatives.
A. Issues Related to Impurities and Byproducts
Question 1: My TLC analysis of the crude product shows multiple spots close to my desired product. What are these likely to be?
Answer: The most common impurities in the synthesis of 2-amino-1,3,4-thiadiazoles are unreacted starting materials, such as thiosemicarbazide and the corresponding carboxylic acid. Additionally, under certain conditions, particularly in an alkaline medium, the formation of isomeric 1,2,4-triazole derivatives can occur as a significant byproduct. Residual catalysts, such as phosphorus oxychloride or strong acids, can also be present and may require neutralization and removal.
Question 2: How can I effectively remove unreacted thiosemicarbazide from my 2-amino-1,3,4-thiadiazole product?
Answer: Thiosemicarbazide is generally more polar than the cyclized 2-amino-1,3,4-thiadiazole product. This difference in polarity can be exploited for purification.
-
Aqueous Wash: If your product has low water solubility, washing the crude product with water can help remove the more water-soluble thiosemicarbazide.
-
Column Chromatography: A carefully selected solvent system for silica gel chromatography can effectively separate the product from thiosemicarbazide. Start with a non-polar solvent system and gradually increase the polarity. For example, a gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for removing minor amounts of thiosemicarbazide, which may remain in the mother liquor.
Question 3: I suspect the presence of an isomeric 1,2,4-triazole byproduct. How can I separate it from my desired 1,3,4-thiadiazole?
Answer: The separation of 1,3,4-thiadiazole and 1,2,4-triazole isomers can be challenging due to their similar polarities.
-
Fractional Recrystallization: This technique can sometimes be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent. This often requires careful optimization of the solvent system and temperature.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is often the most effective method.[4] A gradient elution with acetonitrile and water, often with a small amount of acid like formic acid for mass spectrometry compatibility, can provide the necessary resolution.[4]
B. Challenges with Recrystallization
Question 4: My 1,3,4-thiadiazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being too soluble in the chosen solvent, even at lower temperatures, or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Reduce the Amount of Solvent: You may have used too much solvent. Try to evaporate some of the solvent and cool the solution again.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the Solvent System: Experiment with a mixed solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. Common solvents for 1,3,4-thiadiazoles include ethanol, and mixtures of DMF and water.
-
Trituration: If recrystallization fails, try trituration. This involves suspending the oily product in a solvent in which it is insoluble (e.g., hexane or diethyl ether) and stirring vigorously. This can sometimes induce solidification and help remove highly soluble impurities.[3]
Question 5: I am struggling to find a suitable single solvent for recrystallization. What are my options?
Answer: For many 1,3,4-thiadiazole derivatives, a single solvent may not provide the ideal solubility profile for effective recrystallization. In such cases, a mixed-solvent system is often the solution.
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, DMF, or hot ethyl acetate) at an elevated temperature.
-
While the solution is still hot, add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash them with a small amount of the cold "poor" solvent.
C. Column Chromatography Troubleshooting
Question 6: My 1,3,4-thiadiazole derivative is streaking on the silica gel column. What is causing this and how can I fix it?
Answer: Streaking on a silica gel column is often a sign of one of the following issues:
-
Compound Overload: You may have loaded too much crude material onto the column. Try reducing the amount of sample.
-
Poor Solubility in the Mobile Phase: If your compound is not fully dissolved in the mobile phase as it moves down the column, it can lead to streaking. Ensure you choose a solvent system that provides adequate solubility.
-
Strong Interaction with Silica: The slightly acidic nature of silica gel can lead to strong interactions with basic nitrogen atoms in the 1,3,4-thiadiazole ring, causing tailing or streaking. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can often resolve this issue.
-
Compound Degradation: Some heterocyclic compounds can be sensitive to the acidic surface of silica gel. If you suspect degradation, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina. Running a 2D TLC where the plate is run in one direction, dried, and then run in a second direction at a 90-degree angle can help diagnose on-plate decomposition.
Question 7: I am having difficulty separating my product from an impurity with a very similar Rf value. How can I improve the resolution in my column chromatography?
Answer: Separating compounds with similar Rf values requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Solvent System: Small changes in the eluent composition can have a significant impact on separation. Try systematically varying the ratio of your polar and non-polar solvents. Sometimes, switching to a different solvent with similar polarity but different chemical properties (e.g., replacing dichloromethane with ethyl acetate) can alter the selectivity.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the separation of closely eluting compounds. This can be done manually by progressively adding more polar solvent to the eluent reservoir or automatically with a flash chromatography system.
-
Choose a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Reverse-phase silica (C18) is a good option for moderately polar to non-polar compounds. For more polar compounds, alumina or other specialized stationary phases may be beneficial.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized 1,3,4-thiadiazole derivative?
A1: A good starting point is to perform an initial purification by recrystallization, as it is often a simpler and more scalable method. Ethanol or a mixture of ethanol and water is a common choice for many 1,3,4-thiadiazole derivatives.[5] If recrystallization fails to yield a pure product, or if the crude material is an oil, then silica gel column chromatography is the next logical step.
Q2: How can I confirm the purity of my final 1,3,4-thiadiazole product?
A2: A combination of analytical techniques should be used to confirm both the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Q3: Are there any stability concerns I should be aware of during the purification of 1,3,4-thiadiazoles?
A3: The 1,3,4-thiadiazole ring is generally stable due to its aromatic character.[1] However, certain substituents on the ring may be labile under strongly acidic or basic conditions. For instance, ester groups can be hydrolyzed, and some protecting groups may be cleaved. When using silica gel chromatography, which has an acidic surface, be mindful of potential degradation of sensitive compounds. If you observe the appearance of new spots on TLC after exposure to silica, consider using neutralized silica gel or a different purification technique.
IV. Data Presentation and Workflow Visualization
Table 1: Comparison of Common Purification Methods for 1,3,4-Thiadiazoles
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differences in solubility in a hot versus cold solvent. |
| Best For | Separating mixtures of compounds with different polarities; purification of oils. | Purifying solids from small amounts of impurities with different solubility profiles. |
| Advantages | High resolving power for complex mixtures. | Can be highly efficient for final purification; scalable. |
| Disadvantages | Can be time-consuming and solvent-intensive; potential for compound degradation on the stationary phase. | Requires a suitable solvent to be found; not effective for separating compounds with similar solubility. |
Diagrams and Workflows
Caption: Decision tree for the initial purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
V. References
-
1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Available at: --INVALID-LINK--
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: --INVALID-LINK--
-
Jadhav, S., et al. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals. Available at: --INVALID-LINK--
-
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2019). IUCrData, 4(11). --INVALID-LINK--
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Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--
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Patel, K. D., & Nandre, K. P. (2014). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1546-1555.
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Kumar, G. V. S., et al. (2013). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 18(9), 10438-10450. Available at: --INVALID-LINK--
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Singh, S., & Srivastava, S. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of advanced pharmaceutical technology & research, 5(3), 132.
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Thin Layer Chromatography of Amino Acids. cr subscription agency. Available at: --INVALID-LINK--
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Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich. Available at: --INVALID-LINK--
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Vaidya, S. (2016). Please suggest solvent system for separating all 20 amin o acids on tlc plate? ResearchGate. Available at: --INVALID-LINK--
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Gradient Column Chromatography how to? Reddit. (2021). Available at: --INVALID-LINK--
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Column Chromatography. Magritek. Available at: --INVALID-LINK--
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Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. BenchChem. Available at: --INVALID-LINK--
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Yurttas, L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5227. Available at: --INVALID-LINK--
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Gür, M., et al. (2019). Immobilization of 5-amino-1,3,4-thiadiazole-thiol onto silica gel surface by heterogeneous and homogeneous routes. Journal of the Serbian Chemical Society, 84(1), 1-13.
-
El-Sayed, N. N. E., et al. (2022). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC advances, 12(48), 31211-31230.
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Çakmak, O., et al. (2019). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 39-51.
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Kumar, A., & Singh, S. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.
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Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. (2023). Available at: --INVALID-LINK--
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Ali, I., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023.
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Dalluge, J. J., & Nelson, B. C. (1998). Selection of column and gradient elution system for the separation of catechins in green tea using high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 21(3), 323-341.
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Sharma, V., & Kumar, P. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development (IJTSRD), 4(6), 1-10.
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El Hamdani, H., et al. (2020). Synthesis of new silica xerogels based on bi-functional 1,3,4-thiadiazole and 1,2,4-triazole adducts. Materials Chemistry and Physics, 249, 123158.
-
Al-Amiery, A. A., et al. (2013). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. International Journal of Chemistry, 5(4).
-
Organic chemistry. Wikipedia. Available at: --INVALID-LINK--
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Al-Obaidy, S. S., et al. (2018). Modified silica gel with 5-amino-1,3,4-thiadiazole-2-thiol for heavy metal ions removal. Journal of the Chilean Chemical Society, 63(3), 4099-4105.
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Cielecka-Piontek, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(11), 3256.
-
El-iti, S. M., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular diversity, 22(2), 517-542.
References
stability issues of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol in solution
Welcome to the technical support guide for 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges when handling this compound in solution. While specific stability data for the 5-methoxymethyl derivative is not extensively published, the principles outlined here are derived from the well-understood chemistry of the 1,3,4-thiadiazole-2-thiol scaffold and its closely related analogs.[1][2][3]
The inherent stability of the aromatic 1,3,4-thiadiazole ring provides a robust core; however, the exocyclic thiol group introduces specific reactivity and stability considerations that are crucial for experimental success.[1][4] This guide explains the underlying chemical principles and provides actionable troubleshooting advice.
Core Concepts: Understanding the Chemistry
Before troubleshooting, it's essential to grasp two key concepts that govern the behavior of this molecule in solution:
-
Thiol-Thione Tautomerism : 2-Mercapto-1,3,4-thiadiazole derivatives exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1] This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's solubility, reactivity, and spectroscopic properties. Research on related compounds suggests the thione form is often predominant in solvents like DMSO.[2]
-
Aromaticity and Reactivity : The 1,3,4-thiadiazole ring is aromatic, which imparts considerable stability.[1][4] Most instability issues do not arise from the breakdown of the ring itself under typical experimental conditions but rather from reactions involving the thiol/thione group, such as oxidation or nucleophilic attack.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My compound has precipitated from my aqueous buffer solution.
-
Potential Causes:
-
Low Intrinsic Solubility: Like many heterocyclic compounds, this compound may have limited solubility in purely aqueous systems.
-
pH Effects: The thiol group is weakly acidic. Changes in the pH of your buffer can alter its ionization state, significantly impacting solubility.
-
Temperature: Preparing solutions at elevated temperatures and cooling them to room or refrigerated temperatures can lead to supersaturation and subsequent precipitation.
-
-
Solutions & Recommendations:
-
Use Co-solvents: For stock solutions, use polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), in which thiadiazole derivatives are generally soluble.[5] Prepare a high-concentration stock (e.g., 10-50 mM) and dilute it serially into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay.
-
pH Optimization: If your experimental conditions permit, evaluate the compound's solubility at different pH values to find an optimal range.
-
Prepare Fresh Solutions: Due to potential long-term instability, it is best practice to prepare working solutions fresh from a DMSO stock immediately before use.
-
Issue 2: The color of my solution has changed over time (e.g., turned yellow).
-
Potential Causes:
-
Oxidative Degradation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) or other colored degradation products. This can be accelerated by air, light, or trace metal impurities in the solvent.
-
Compound Instability: While the thiadiazole ring is robust, prolonged exposure to harsh conditions (e.g., strong acids, high heat, UV light) can lead to degradation.[6] A study on a structurally similar oxadiazole derivative showed complete degradation upon UV exposure and significant degradation in the presence of strong oxidizing agents.[6]
-
-
Solutions & Recommendations:
-
Protect from Light and Air: Store stock solutions in amber vials to protect them from light.[7][8] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[7][8]
-
Use High-Purity Solvents: Use fresh, anhydrous, HPLC-grade or higher solvents to minimize impurities that could catalyze degradation.
-
Refrigerate or Freeze: Store stock solutions at low temperatures (e.g., -20°C or -80°C) as recommended for many thiadiazole derivatives to slow the rate of degradation.[9]
-
Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis.
-
Potential Causes:
-
Dimer Formation: The most common degradation pathway is often the oxidation of two thiol molecules to form a disulfide-linked dimer. This would appear as a new peak with a molecular weight of approximately (2 * M) - 2, where M is the monomer molecular weight.
-
Reaction with Solvent or Additives: The nucleophilic thiol group could potentially react with electrophilic components in your solution or media.
-
Isomeric Impurities: Contamination from the synthesis process.
-
-
Solutions & Recommendations:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, run an analytical check to establish a baseline (t=0) chromatogram. Compare this to samples that have been stored or incubated under experimental conditions.
-
Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unknown peaks. A peak corresponding to the expected dimer mass is a strong indicator of oxidative degradation.
-
Use of Reducing Agents: In some non-biological applications, the addition of a small amount of a reducing agent like dithiothreitol (DTT) could help confirm the presence of disulfide dimers by converting them back to the monomer. Note: This is for diagnostic purposes and may not be compatible with your primary experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid compound? A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at 0-8°C in a dark environment is often recommended for similar compounds.[9] Some suppliers note that the material can be air-sensitive and recommend storing under an inert gas.[8]
Q2: How should I prepare a stock solution? A: We recommend preparing a concentrated stock solution (e.g., 10-50 mM) in anhydrous, research-grade DMSO or DMF.[5] Ensure the solid material is fully dissolved using sonication or gentle vortexing. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What factors have the most significant impact on the stability of this compound in solution? A: Based on the chemistry of the thiadiazole-thiol scaffold, the most critical factors are exposure to oxygen (air), light (especially UV), high temperatures, and non-optimal pH.
| Factor | Potential Impact | Mitigation Strategy |
| Oxygen (Air) | High | Oxidation of thiol to disulfide. |
| Light (UV) | High | Can induce degradation.[6] |
| pH | Medium | Affects solubility and ionization state. |
| Temperature | Medium | Accelerates degradation kinetics. |
| Solvent Purity | Medium | Impurities can catalyze degradation. |
Q4: Is the compound likely to degrade in my cell culture media? A: It is possible. Cell culture media are complex aqueous solutions containing salts, amino acids, and other components that are typically incubated at 37°C in the presence of oxygen. This environment can promote degradation over time. It is highly recommended to perform a preliminary stability test by incubating the compound in the media for the maximum duration of your planned experiment and analyzing for degradation via HPLC or LC-MS.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weighing: Accurately weigh the required amount of the compound in a microfuge tube or appropriate vial. (For 1 mL of a 10 mM solution, you will need Molecular Weight * 0.01 mg).
-
Dissolution: Add the calculated volume of anhydrous, research-grade DMSO to the solid.
-
Mixing: Vortex or sonicate the solution until all solid material is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly-capped vials. Flush with inert gas if possible. Store immediately at -20°C or -80°C.
Protocol 2: Basic Solution Stability Assessment
-
Preparation: Prepare a working solution of your compound at the desired final concentration in your experimental buffer or medium by diluting the DMSO stock.
-
Timepoint Zero (t=0): Immediately after preparation, take an aliquot of the solution and analyze it by a suitable method (e.g., HPLC with UV detection) to determine the initial peak area or concentration. This is your 100% reference.
-
Incubation: Incubate the remaining solution under your exact experimental conditions (temperature, light, container type).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots and analyze them using the same method as in step 2.
-
Analysis: Calculate the percentage of the compound remaining at each timepoint relative to t=0. The appearance of new peaks should also be noted and, if possible, identified by LC-MS. This will provide a clear picture of the compound's stability under your specific assay conditions.
References
- 1. isres.org [isres.org]
- 2. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 3. Thermochemical investigation of three 5-R-thio-1,3,4-thiadiazole derivatives: R = methyl, ethyl [ouci.dntb.gov.ua]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methyl-1,3,4-thiadiazole-2-thiol | 29490-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 5-Methyl-1,3,4-thiadiazole-2-thiol | 29490-19-5 | TCI Deutschland GmbH [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Welcome to the technical support center for 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. We will explore the fundamental principles behind these challenges and provide practical, step-by-step protocols to enhance the solubility of this and similar thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many thiadiazole derivatives, including this compound, often stems from their molecular structure. These compounds can possess a relatively rigid and aromatic character, which can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate them.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the initial high-concentration organic solvent (like DMSO) but becomes insoluble as the solvent composition shifts to a predominantly aqueous environment. To mitigate this, you can try a few approaches. First, optimize the concentration of your organic co-solvent, keeping it as low as possible in the final assay medium.[1] Second, consider using a co-solvent system where you dissolve the compound in a mixture of water-miscible solvents.[2][3] Finally, employing advanced formulation strategies such as cyclodextrin complexation or creating a nanosuspension can provide a more stable and soluble form of your compound.[1][4]
Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?
A3: Several effective techniques can be employed to enhance solubility.[5][6][7] These include:
-
Co-solvency: Using a mixture of solvents to increase solubility.[2][3][7]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase its aqueous solubility.[8][][10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution.[11][12][13][14][15]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin to enhance its solubility in water.[1][16][17][18][19]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.[4][6][20][21][22]
Q4: How do I choose the most suitable solubility enhancement technique for my specific experimental needs?
A4: The optimal technique depends on several factors, including the physicochemical properties of your compound, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo studies), and the compatibility of the formulation with your experimental system. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a solubility enhancement technique.
Troubleshooting Guides & Experimental Protocols
Technique 1: Co-solvency
The Principle: Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[2][3] These co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[7]
Commonly Used Co-solvents:
| Co-solvent | Properties | Typical Concentration in Final Solution |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | < 0.5% for most cell-based assays |
| Ethanol | Protic, polar | Varies, often < 5% |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic, water-miscible polymer | Varies depending on application |
| Propylene Glycol | Dihydroxy alcohol, water-miscible | Varies depending on application |
Experimental Protocol: Preparing a Stock Solution Using a Co-solvent System
-
Initial Solubilization: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Intermediate Dilution (Optional): If direct dilution into an aqueous buffer causes precipitation, perform an intermediate dilution step. Dilute the DMSO stock solution with another water-miscible co-solvent such as ethanol or PEG 400.
-
Final Dilution: Slowly add the stock or intermediate solution to the final aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This gradual dilution can help prevent the compound from precipitating out of solution.[1]
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation. If the solution is cloudy, consider further optimization of the co-solvent ratios or trying a different co-solvent.
Technique 2: pH Adjustment
The Principle: For ionizable compounds, solubility is highly dependent on the pH of the solution.[8][10] this compound contains a thiol group, which is weakly acidic. By adjusting the pH of the solution to be above the pKa of the thiol group, the compound will be deprotonated, forming a more polar and water-soluble thiolate salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., from pH 5 to pH 9).
-
Add Excess Compound: Add an excess amount of your thiadiazole derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
Technique 3: Solid Dispersions
The Principle: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[12][15] This technique enhances solubility by reducing the particle size of the drug, improving its wettability, and potentially converting the crystalline drug to a more soluble amorphous form.[11][13]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[12]
-
Dissolution: Dissolve both the this compound and the carrier in a common solvent or a mixture of solvents.[11]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Grind the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size. The resulting powder is the solid dispersion, which should exhibit enhanced dissolution in aqueous media.
Technique 4: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16][18] They can encapsulate poorly water-soluble "guest" molecules, like your thiadiazole derivative, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[1][19]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. fiveable.me [fiveable.me]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. jddtonline.info [jddtonline.info]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. japsonline.com [japsonline.com]
- 16. scielo.br [scielo.br]
- 17. eijppr.com [eijppr.com]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 22. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Production of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS No: 66437-18-1)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
The 1,3,4-thiadiazole ring is a vital scaffold in medicinal and agrochemical chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6][7][8]. The this compound variant is a key intermediate for creating more complex molecules. However, scaling its synthesis presents unique challenges related to reaction control, impurity profiles, and purification. This guide provides expert-driven insights to ensure a robust, reproducible, and efficient scale-up process.
Synthesis Overview: The Primary Pathway
The most common and scalable method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of a dithiocarbazate intermediate.[3] For our target molecule, this is typically achieved by reacting methoxyacetic acid hydrazide with carbon disulfide (CS₂) in the presence of a strong base, such as potassium hydroxide (KOH).
The reaction proceeds through two key stages:
-
Formation of Potassium Dithiocarbazate: Methoxyacetic acid hydrazide reacts with carbon disulfide in an alkaline medium to form the potassium salt of 2-(methoxyacetyl)hydrazine-1-carbodithioate.
-
Intramolecular Cyclization: Upon heating, this intermediate undergoes dehydration and cyclization to form the desired 1,3,4-thiadiazole ring. The reaction is then acidified to precipitate the final thiol product.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has completed, but after work-up, the yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a common problem when scaling up, often stemming from several factors. Here is a systematic approach to diagnosing the issue:
-
Possible Cause: Incomplete Reaction.
-
Why it happens: The cyclization step is often the kinetic bottleneck. Insufficient reaction time or temperature can leave a significant amount of the dithiocarbazate intermediate unreacted.
-
How to fix:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting hydrazide. The dithiocarbazate intermediate is a salt and may not move from the baseline, but you can monitor the consumption of the hydrazide.
-
Verify Temperature: Ensure your reaction reaches and maintains the optimal reflux temperature. For larger volumes, this means monitoring the internal temperature of the reactor, not just the heating mantle setting.
-
Check Stoichiometry: While a slight excess of carbon disulfide is common, a gross miscalculation of any reagent will limit the yield. Re-verify the molar ratios of all reactants.[9]
-
-
-
Possible Cause: Degradation of Reactants or Product.
-
Why it happens: The dithiocarbazate intermediate can be unstable at high pH and elevated temperatures for prolonged periods. The starting hydrazide can also degrade.
-
How to fix:
-
Controlled Reagent Addition: The initial formation of the dithiocarbazate is exothermic. Add the carbon disulfide slowly to the cooled alkaline solution of the hydrazide to maintain temperature control.
-
Limit Reaction Time: Do not reflux for an excessive duration. Once TLC indicates the reaction is complete, proceed to the work-up.
-
-
-
Possible Cause: Loss During Work-up.
-
Why it happens: The product's solubility can lead to losses. If acidification is incomplete or if the wrong solvent is used for washing, a significant amount of product may remain in the filtrate.
-
How to fix:
-
Ensure Full Precipitation: After dissolving the reaction residue in water, acidify slowly with cooling until the pH is distinctly acidic (pH 2-3). Check with pH paper.
-
Use Cold Solvents for Washing: Wash the filtered product with a minimal amount of cold water or an appropriate cold solvent to remove inorganic salts without dissolving the product.
-
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Issue 2: Significant Impurity Detected in Final Product
Question: My final product shows a significant impurity peak in the HPLC/NMR analysis. What could this be and how do I prevent it?
Answer: Impurity formation is a critical concern during scale-up as it can complicate purification.
-
Possible Cause: Isomeric Byproduct Formation.
-
Why it happens: A known side reaction in similar syntheses is the formation of a 5-methylthio isomer through a transmethylation process.[3] This can be influenced by the order of reagent addition or the specific base and solvent system used. While our target has a methoxymethyl group, an analogous rearrangement is possible.
-
How to fix:
-
Controlled Addition: The established procedure of adding carbon disulfide to the alkaline solution of the hydrazide is designed to minimize this.[3] Do not deviate from this order.
-
Maintain Temperature: Keep the initial reaction temperature low during the addition of CS₂ to favor the desired kinetic product.
-
-
-
Possible Cause: Contamination from Starting Materials.
-
Why it happens: Impurities in the starting methoxyacetic acid hydrazide will carry through the reaction.
-
How to fix:
-
Source High-Purity Reagents: Always use reagents from reputable suppliers and check their certificate of analysis.
-
Characterize Starting Materials: Before a large-scale run, confirm the purity of your starting hydrazide via melting point or NMR.
-
-
-
Possible Cause: Formation of Bis-Thiadiazole or Other Side Products.
-
Why it happens: Under certain conditions, especially with incorrect stoichiometry or air oxidation, various side reactions can occur, leading to dimers or other complex impurities.
-
How to fix:
-
Inert Atmosphere: For large-scale reactions where reaction times might be longer, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Purification: Effective purification is key. Recrystallization from a solvent system like ethanol/water is often sufficient to remove most impurities. If issues persist, column chromatography may be necessary, though it is less ideal for large-scale production.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during scale-up? A1: The three most critical parameters are:
-
Temperature Control: Especially during the exothermic addition of carbon disulfide. Use a jacketed reactor with controlled cooling to prevent runaways and side reactions.
-
Mixing/Agitation: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation. Ensure the stirrer speed and design are adequate for the vessel size.
-
Rate of Addition: Reagents, particularly CS₂ and the acid during work-up, should be added at a controlled rate to manage exotherms and ensure homogeneity.
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential for full characterization:
-
¹H NMR: To confirm the chemical structure. Look for the characteristic signals of the methoxymethyl group (a singlet around 3.4 ppm for -OCH₃ and a singlet around 4.8 ppm for -CH₂-) and the thiol proton (which can be broad and exchangeable).
-
Mass Spectrometry (MS): To confirm the molecular weight (162.23 g/mol )[1].
-
FT-IR Spectroscopy: To identify key functional groups. Look for the C=N stretching of the thiadiazole ring and the absence of the C=O stretch from the starting hydrazide.
-
HPLC: To determine the purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is suitable.[10]
Q3: What are the recommended storage and handling conditions? A3: this compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. The thiol group can be susceptible to air oxidation over time, so storing it under an inert atmosphere for long-term storage is advisable.
Q4: What are the primary safety concerns? A4: The main hazard in this synthesis is carbon disulfide (CS₂) . It is extremely flammable (autoignition temperature is only 90 °C), volatile, and toxic. All operations involving CS₂ must be conducted in a well-ventilated fume hood, away from any ignition sources, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of potassium hydroxide (KOH) also requires care as it is corrosive.
Detailed Experimental Protocol (Lab Scale)
This protocol is provided as a representative procedure. Optimization may be required based on specific lab conditions and equipment.
Materials:
-
Methoxyacetic acid hydrazide (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Ethanol (Absolute)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide (1.1 eq) in absolute ethanol under gentle warming, then cool the solution to 0-5 °C in an ice bath.
-
Add methoxyacetic acid hydrazide (1.0 eq) to the cooled KOH solution and stir until it dissolves.
-
Slowly add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimum amount of cold water.
-
Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reagent Ratio | Hydrazide:KOH:CS₂ = 1:1.1:1.2 | A slight excess of base and CS₂ ensures complete conversion of the limiting hydrazide. |
| Solvent | Absolute Ethanol | Good solvent for reactants and allows for a suitable reflux temperature. |
| Temperature | 0-10 °C (CS₂ addition), Reflux (Cyclization) | Controls exotherm during intermediate formation and provides energy for the cyclization step. |
| Reaction Time | 6-10 hours total | Allows for both the formation of the intermediate and its subsequent cyclization. |
| Work-up pH | 2-3 | Ensures complete protonation of the thiol, causing it to precipitate from the aqueous solution. |
| Typical Yield | 65-80% | A representative yield range for this type of synthesis.[11] |
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | 66437-18-1 | RCA43718 [biosynth.com]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Amino-1,3,4-thiadiazole-2-thiol | SIELC Technologies [sielc.com]
- 11. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
preventing degradation of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol during storage
Welcome to the technical support center for 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS 66437-18-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
I. Understanding the Molecule: Why Storage Matters
This compound is a heterocyclic compound featuring a thiol (-SH) group. This functional group is central to its utility in synthesis but also represents its primary vulnerability. The sulfur atom in the thiol is susceptible to oxidation, which is the principal degradation pathway. This process, often catalyzed by environmental factors, leads to the formation of disulfide bridges, diminishing the compound's purity and reactivity in downstream applications. Proper storage and handling are therefore not merely recommendations but essential laboratory practices to preserve the molecule's integrity.
II. Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the storage and stability of this compound.
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. This leads to the formation of a disulfide-linked dimer. This process is accelerated by the presence of oxygen, light, elevated temperatures, and higher pH environments.
Q2: How can I visually assess if my sample has degraded?
A2: While a slight color change to a more yellowish powder can be an initial indicator of potential degradation, visual inspection is not a reliable method for determining purity. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, is necessary for an accurate assessment.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For optimal long-term stability, the compound should be stored at refrigerated temperatures (2-8°C), in a tightly sealed, opaque container, under an inert atmosphere such as argon or nitrogen.
Q4: I have been storing the compound at room temperature. Is it still usable?
A4: Storage at room temperature, especially if the container has been opened, increases the risk of degradation. While the compound may still be usable for some applications, its purity should be verified by an appropriate analytical method before use in sensitive experiments.
Q5: Can I store solutions of this compound?
A5: Storing the compound in solution is generally not recommended for extended periods as degradation is often accelerated in solution. If short-term storage of a solution is necessary, use a deoxygenated solvent and store under an inert atmosphere at low temperature (2-8°C). The stability of thiols in solution is also pH-dependent, with increased degradation observed at neutral to alkaline pH.[1]
III. Troubleshooting Guide: Addressing Specific Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Problem 1: Inconsistent reaction yields or complete reaction failure.
-
Q: I am seeing variable or no yield in my reaction where this compound is a key reactant. What could be the cause?
-
A: The most likely culprit is the degradation of your starting material. The thiol group is the reactive center, and if it has oxidized to a disulfide, it will no longer participate in the desired reaction. We strongly recommend verifying the purity of your stock of this compound using the analytical protocol provided in Section V.
-
Problem 2: Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q: My reaction mixture shows an unexpected, less polar spot on TLC that I suspect is a byproduct from my thiol reagent. What is it likely to be?
-
A: This is very likely the disulfide dimer of this compound. The formation of a disulfide bond reduces the polarity of the molecule, causing it to have a higher Rf value on a normal-phase TLC plate. You can confirm this by running a TLC of your starting material; if you see a faint spot at the same Rf, your stock has started to degrade.
-
Problem 3: Difficulty in dissolving the compound.
-
Q: My this compound is not dissolving as expected in the solvent specified in my protocol. Could this be related to degradation?
-
A: While solubility issues can arise from various factors, significant degradation to the disulfide dimer could alter the compound's solubility profile. However, it is also crucial to ensure you are using a high-purity, anhydrous solvent, as trace amounts of water can affect the solubility of many organic compounds.
-
IV. Best Practices for Storage and Handling
Adherence to these guidelines will significantly extend the shelf-life and ensure the reliability of your this compound.
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to a disulfide.[2] |
| Light | In the dark (Amber vial) | Minimizes light-induced degradation. |
| Moisture | Dry (Tightly sealed container) | Prevents hydrolysis and other moisture-related side reactions. |
Handling Protocol for Air-Sensitive Thiols
Given the air-sensitive nature of thiols, handling should be performed with care to minimize exposure to atmospheric oxygen.
-
Preparation: All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.[2] For highly sensitive applications, the use of a glovebox or Schlenk line is recommended.
-
Inert Atmosphere: Before opening, allow the container to reach room temperature to prevent moisture condensation. Briefly flush the headspace of the container with an inert gas (argon or nitrogen) before and after dispensing the compound.
-
Solvent Preparation: If preparing a solution, ensure your solvent has been deoxygenated. This can be achieved by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method for more stringent requirements.
-
Solution Storage: If a solution must be stored, even for a short period, it should be kept under a positive pressure of an inert gas in a sealed container and stored at 2-8°C.
V. Monitoring Purity and Degradation
Regularly assessing the purity of your this compound is crucial, especially for long-term storage or if degradation is suspected.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a reliable way to quantify the purity of this compound and detect the presence of its disulfide dimer. While a specific method for this exact molecule is not published, the following protocol, adapted from a method for the similar compound 5-Amino-1,3,4-thiadiazole-2-thiol, serves as an excellent starting point for method development.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3] A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Expected Results: The parent thiol will elute as a sharp peak. The disulfide dimer, being more non-polar, will have a longer retention time. The presence of a significant secondary peak with a later retention time is indicative of degradation.
VI. Visualizing Degradation and Workflow
To better illustrate the concepts discussed, the following diagrams have been created.
Caption: Primary degradation pathway of this compound.
Caption: Workflow for verifying the purity of this compound.
VII. References
-
Fisher Scientific. (2024, March 29). Safety Data Sheet: 5-Methyl-1,3,4-thiadiazole-2(3H)-thione. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, February 20). Safety Data Sheet: 5-Methyl-1,3,4-thiadiazole-2-thiol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from --INVALID-LINK--
-
SIELC Technologies. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
References
Technical Support Center: Refining Chromatographic Separation of Thiadiazole Isomers
Welcome to the technical support center dedicated to the chromatographic separation of thiadiazole isomers. Thiadiazoles are a critical class of heterocyclic compounds in medicinal chemistry and materials science, often synthesized as isomeric mixtures.[1][2][3] Due to their subtle structural differences, separating these isomers presents a significant analytical challenge. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the method development and troubleshooting process for thiadiazole isomer separations.
Category 1: Method Development & Optimization
Q1: I am starting a new project on thiadiazole isomers. Where do I begin with developing a separation method?
A1: A systematic approach is crucial. The initial choices of stationary and mobile phases are dictated by the polarity of your isomers.
-
Step 1: Characterize Your Isomers: Determine the logP, pKa, and solubility of your thiadiazole isomers. Most thiadiazole derivatives are moderately polar, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common and effective starting point.[4][5]
-
Step 2: Select a Stationary Phase: Begin with a versatile C18 column. These columns offer robust hydrophobic retention suitable for a wide range of compounds. If your isomers are highly polar, consider a column with polar end-capping or an embedded polar group to enhance retention and improve peak shape.[6][7]
-
Step 3: Initial Mobile Phase Screening: A generic starting gradient is often effective for initial screening. For example, run a linear gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes. Formic acid is used to control the ionization of the analytes and improve peak shape, and it is compatible with mass spectrometry (MS) detection.[8]
-
Step 4: Isocratic vs. Gradient Elution: The initial gradient run will indicate the approximate organic solvent percentage needed to elute your isomers. If the isomers elute close together, an optimized isocratic method may provide better resolution. If they span a wide polarity range, a shallow gradient will be more effective.[9]
Q2: My thiadiazole isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?
A2: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This is most readily achieved by adjusting the mobile phase composition.
-
Change the Organic Modifier: The choice of organic solvent is a powerful tool. If you are using acetonitrile (a π-acceptor), try switching to methanol (a protic solvent). Methanol's hydrogen-bonding capabilities can introduce different interactions with your isomers and the stationary phase, often leading to significant changes in elution order and selectivity.[10]
-
Adjust Mobile Phase pH: Thiadiazole rings contain nitrogen atoms that can be protonated. Modifying the mobile phase pH relative to the pKa of your isomers will change their ionization state and, consequently, their retention and selectivity. For basic compounds, working at a pH 2-3 units below the pKa ensures they are in a single, protonated form, often leading to sharper peaks. Conversely, a pH 2-3 units above the pKa will keep them in a neutral form. Using a buffer is essential for reproducible results when operating near an analyte's pKa.[10]
-
Utilize Additives: Small amounts of additives like trifluoroacetic acid (TFA) can act as ion-pairing agents for basic analytes, improving peak shape. However, be aware that TFA can suppress MS ionization. Formic acid is a more MS-friendly alternative.[5]
Q3: What is the effect of column temperature on the separation of thiadiazole isomers?
A3: Temperature is a critical but often overlooked parameter. It affects mobile phase viscosity, analyte solubility, and the kinetics of interaction between the analytes and the stationary phase.
-
Improved Efficiency: Increasing the temperature (e.g., from 30°C to 45°C) lowers the mobile phase viscosity, which reduces column backpressure and can lead to sharper, more efficient peaks.
-
Changes in Selectivity: Temperature can alter the thermodynamics of the separation. A van't Hoff plot (ln(α) vs. 1/T) can reveal whether the separation is enthalpically or entropically driven.[11] In practice, changing the temperature can sometimes improve or even reverse the elution order of closely eluting isomers.[12][13] It is a valuable parameter to screen during optimization, especially when changes to the mobile phase have failed to yield the desired resolution.
Category 2: Troubleshooting Common Issues
Q1: I am observing significant peak tailing with my thiadiazole analytes. What are the causes and how can I fix it?
A1: Peak tailing is a common issue, especially with nitrogen-containing heterocycles like thiadiazoles. It is often caused by secondary interactions between the basic analytes and acidic silanol groups on the silica surface of the stationary phase.[14]
-
Cause 1: Silanol Interactions: Free silanol groups on the column packing can strongly and non-uniformly interact with basic analytes, causing the tailing edge of the peak to broaden.
-
Solution: Operate at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic or acetic acid. This protonates the basic thiadiazole nitrogens and suppresses the ionization of the silanol groups, minimizing these unwanted secondary interactions.
-
Solution: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol groups, significantly reducing peak tailing for basic compounds.[6]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[14][15]
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Cause 3: Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, which is more pronounced for early-eluting peaks.[14]
-
Solution: Ensure you are using tubing with the smallest appropriate inner diameter and that all fittings are made correctly to minimize dead volume.
-
Q2: How can I reliably differentiate and confirm the identity of my thiadiazole isomers if chromatographic separation is incomplete?
A2: When chromatography alone cannot provide baseline separation, coupling your HPLC to a mass spectrometer (HPLC-MS) is the definitive solution. Tandem mass spectrometry (MS/MS) is particularly powerful for isomer differentiation.
By isolating the molecular ion of each co-eluting isomer and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation pattern for each structure.[8] Even small differences in bond arrangements between isomers can lead to distinct fragment ions, allowing for unambiguous identification and quantification.[16][17]
Category 3: Chiral Separations
Q1: My thiadiazole derivative is chiral. What type of chiral stationary phase (CSP) should I select for enantiomeric separation?
A1: The separation of enantiomers requires a chiral environment, which is provided by a CSP.[18] For heterocyclic compounds like thiadiazoles, polysaccharide-based CSPs are the most versatile and successful.
-
Recommended CSPs: Start with columns based on derivatized cellulose or amylose, such as Chiralcel® OD or Chiralpak® IA/IB/IC. These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for the functional groups typically present on thiadiazole derivatives.[19][20]
-
Screening Different Phases: It is highly recommended to screen a small set of complementary CSPs, as chiral recognition is often unpredictable. A screening set might include an amylose-based phase, a cellulose-based phase, and potentially a Pirkle-type or macrocyclic glycopeptide phase if the initial attempts are unsuccessful.[19][21]
Q2: How should I approach mobile phase optimization for the chiral separation of thiadiazole enantiomers?
A2: Mobile phase selection is critical for chiral separations and depends on the elution mode.
-
Normal Phase (NP) Mode: This is often the most successful mode for polysaccharide CSPs. The mobile phase typically consists of a nonpolar solvent like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol).[19][21] The type and concentration of the alcohol modifier have a profound effect on retention and enantioselectivity.
-
Reversed-Phase (RP) Mode: If your sample is not soluble in nonpolar solvents, RP conditions can be used. Mobile phases are typically mixtures of water or buffer with acetonitrile or methanol.[19]
-
Additives: For basic analytes like many thiadiazoles, adding a small amount of a basic additive like diethylamine (DEA) in Normal Phase mode can dramatically improve peak shape and resolution by blocking active sites on the stationary phase.[20]
Data & Protocols
Data Presentation
Table 1: Common Stationary Phases for Thiadiazole Isomer Separation
| Stationary Phase Type | Particle Size (µm) | Common Use Case | Advantages | Considerations |
| C18 (End-capped) | 1.8 - 5 | General purpose RP separation | High efficiency, versatile, good for moderately polar isomers. | May provide insufficient retention for very polar isomers. |
| C8 | 3 - 5 | RP separation of more hydrophobic isomers | Less retention than C18, may offer different selectivity.[5][22] | Not ideal for polar isomers. |
| Phenyl-Hexyl | 2.7 - 5 | Isomers with aromatic rings | π-π interactions can enhance selectivity for aromatic isomers. | Selectivity is highly dependent on isomer structure. |
| Embedded Polar Group (EPG) | 2.7 - 5 | Polar isomers, 100% aqueous mobile phases | Enhanced retention of polar compounds, resistant to dewetting. | Different selectivity profile compared to standard C18. |
| Chiral (e.g., Amylose Carbamate) | 3 - 5 | Enantiomeric separation of chiral thiadiazoles | Enables separation of non-superimposable mirror images.[13] | Requires specialized mobile phases; can be expensive. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Co-eluting Isomers (RP-HPLC)
This protocol outlines a systematic approach to alter selectivity when initial screening fails to resolve thiadiazole isomers.
-
Step 1: Evaluate Organic Modifiers.
-
Prepare mobile phase A: 0.1% Formic Acid in Water.
-
Prepare mobile phase B1: 0.1% Formic Acid in Acetonitrile.
-
Prepare mobile phase B2: 0.1% Formic Acid in Methanol.
-
Using your C18 column, run an identical gradient (e.g., 10-90% B over 15 min) first with mobile phase B1, and then after thorough flushing, with mobile phase B2.
-
Compare the chromatograms. A change in elution order or spacing between peaks indicates a change in selectivity.[9]
-
-
Step 2: Optimize Organic Concentration.
-
Based on the superior solvent from Step 1, perform several isocratic runs by varying the percentage of the organic modifier around the concentration where the isomers eluted in the gradient run. For example, if they eluted at 35% ACN, test 30%, 35%, and 40% ACN.
-
-
Step 3: Evaluate pH (if applicable).
-
If resolution is still insufficient and your analytes have ionizable groups, evaluate the effect of pH.
-
Prepare buffered mobile phases at two different pH values (e.g., pH 3.0 with a formate buffer and pH 7.0 with a phosphate buffer).
-
Repeat the analysis at the optimal organic concentration determined in Step 2.
-
Caution: Ensure your column is stable at the chosen pH range. Standard silica columns are typically stable between pH 2 and 8.
-
Protocol 2: Troubleshooting Peak Tailing for Basic Thiadiazole Analytes
-
Step 1: Confirm the Issue is Not Overloading.
-
Dilute your sample 10-fold with the mobile phase and inject it.
-
If the tailing factor improves significantly (moves closer to 1.0), the original sample was overloading the column. Adjust the sample concentration accordingly.
-
-
Step 2: Lower Mobile Phase pH.
-
Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid) to bring the pH below 4. This suppresses silanol activity.
-
-
Step 3: Use a High-Performance Column.
-
If tailing persists on an older column, switch to a modern column packed with high-purity silica and robust end-capping. This is often the most effective solution.
-
-
Step 4: Check for Extra-Column Effects.
-
For very fast separations on UHPLC systems, inspect all connections between the injector and detector. Replace any wide-bore tubing with appropriate low-volume tubing (e.g., 0.005" or 0.125 mm I.D.).
-
Visualizations
Diagram 1: Workflow for HPLC Method Development
Caption: A systematic workflow for developing an HPLC method for thiadiazole isomer separation.
Diagram 2: Decision Tree for Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. ijrpr.com [ijrpr.com]
- 8. benchchem.com [benchchem.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. youtube.com [youtube.com]
- 16. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. eijppr.com [eijppr.com]
- 19. mdpi.com [mdpi.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. hplc.eu [hplc.eu]
- 22. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative framework for the rigorous structural validation of the synthesized heterocyclic compound, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, establishing a self-validating, orthogonal workflow essential for regulatory submission and advancing drug discovery pipelines.
Introduction: The Imperative for Rigorous Validation
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific analogue, this compound (Molecular Formula: C₄H₆N₂OS₂, Molecular Weight: 162.23 g/mol [4]), is a promising building block for novel therapeutic agents. Its biological efficacy is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous confirmation of its molecular architecture following synthesis is not merely a procedural step but a fundamental prerequisite for meaningful downstream research and development.
This guide details a multi-faceted, orthogonal approach to structural elucidation. By integrating data from spectroscopic, spectrometric, and physical analyses, we create a self-validating system where each piece of evidence corroborates the others, leading to an irrefutable structural assignment.
The Orthogonal Validation Workflow
An effective validation strategy relies on the principle of orthogonality, wherein each analytical technique provides structural information from a different physical principle. A discrepancy in one analysis, when others are in agreement, immediately flags a potential issue, such as an unexpected isomer, impurity, or complete misidentification. Our workflow is designed to build a comprehensive and cross-verifiable data package.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, offering a comparative look at how structural modifications influence their biological efficacy. The inherent properties of the 1,3,4-thiadiazole ring, such as its planarity, aromaticity, and the presence of a sulfur atom and two nitrogen atoms, contribute to its metabolic stability and ability to engage in various biological interactions.[3][4] The mesoionic character of the ring allows these derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[5][6]
This document is structured to provide a comprehensive overview, comparing the SAR across different therapeutic areas, supported by experimental data and detailed protocols to aid researchers in the rational design of novel and potent 1,3,4-thiadiazole-based therapeutic agents.
SAR in Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively studied for their potent antibacterial and antifungal activities. The SAR studies reveal that the nature and position of substituents on the thiadiazole ring are critical for determining the antimicrobial spectrum and potency.
The antimicrobial efficacy is often attributed to the presence of the toxophoric N-C-S moiety.[7] Generally, the introduction of a halogen-containing phenyl ring at the C5 position and various heterocyclic moieties at the C2 position of the thiadiazole ring enhances antimicrobial activity.
Key SAR Insights for Antimicrobial Activity:
-
Substituents at C2 and C5: The biological activity is highly dependent on the substituents at the C2 and C5 positions. For instance, derivatives bearing an amino group at C2 and a substituted aryl group at C5 are common scaffolds for potent antimicrobial agents.[7]
-
Effect of Electron-Withdrawing and Donating Groups: The presence of electron-donating groups on the phenyl ring at position-3 of the 1,3,4-thiadiazole moiety can decrease activity against both bacteria and fungi.[8] Conversely, electron-withdrawing groups often enhance activity.
-
Role of Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms or bulky alkyl groups, can improve the penetration of the microbial cell membrane, leading to enhanced activity.
-
Fused Ring Systems: Fusing the thiadiazole ring with other heterocyclic systems, such as imidazoles, can lead to compounds with broad-spectrum antimicrobial activity. For example, imidazo[2,1-b][1][5][8]thiadiazole derivatives have shown moderate to good activity against various bacterial and fungal strains.[7]
Comparative Data on Antimicrobial Activity:
| Compound ID | C2-Substituent | C5-Substituent | Target Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Series A | -NH-Aryl | Substituted Phenyl | S. aureus, E. coli | Varies with aryl substitution, electron-withdrawing groups improve activity. | [9] |
| Series B | -SH (Thiol) | Aryl | A. fumigatus, C. albicans | Thiol group is a key feature for antifungal activity. | [8] |
| Compound 27f | Thiophene ring with 3-FC6H4 | - | S. aureus, B. cereus | Active against Gram-positive bacteria. | [10] |
| Compound 48 | Benzimidazole-2-yl | Furan-2-yl | S. aureus, E. coli | High activity with inhibition zones of 18.96 mm and 17.33 mm, respectively. | [10] |
SAR in Anticancer Activity
The 1,3,4-thiadiazole scaffold is a prominent feature in many anticancer agents.[5] These derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with DNA synthesis.[11][12]
Key SAR Insights for Anticancer Activity:
-
Substitution on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the thiadiazole core are crucial.[13]
-
Electron-Withdrawing Groups: Groups like nitro (NO2) and trifluoromethyl (CF3) often significantly increase cytotoxic activity.[6][13][14] A nitrothiazole moiety, in particular, has shown a striking effect in enhancing activity against chronic myelogenous leukemia.[6]
-
Electron-Donating Groups: Methoxy (OCH3) groups on the phenyl ring can also lead to potent activity against cell lines like breast cancer (MCF-7) and lung carcinoma (A549).[13]
-
-
Amino Linker at C2: An amino group at the C2 position, often linking to another aromatic or heterocyclic ring, is a common feature in active compounds. For instance, 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazoles have demonstrated significant antiproliferative activity.[13]
-
Thioether Linkage: A thioether linkage at the C2 position, connecting to an acetamide side chain, has been explored. The substituents on both the C5-amino group and the N-acetamide thiadiazole ring modulate the activity. For example, compound 4y with a p-tolylamino group at C5 and an ethyl group on the other thiadiazole ring showed promising activity against MCF-7 and A549 cell lines.[15][16]
-
Fused Systems: Imidazo[2,1-b][1][5][8]thiadiazole derivatives have also been reported as potent anticancer agents.[5]
Comparative Data on Anticancer Activity (IC50 values):
| Compound ID | C2-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 2 | -S-CH2-CO-NH-(5-nitrothiazol-2-yl) | -NH-(4-CF3-phenyl) | K562 | Potent | [6] |
| Compound 4y | -S-CH2-CO-NH-(5-ethyl-1,3,4-thiadiazol-2-yl) | -NH-(p-tolyl) | A549 | 0.034 (mmol L-1) | [15][16] |
| Compound 22 | Cinnamic acid derivative | Two methoxy groups on phenyl rings | MCF-7 | 0.28 (µg/mL) | [13] |
| ST10 | 2-(2-trifluoromethylphenylamino) | 3-methoxyphenyl | MCF-7 | 49.6 | [12] |
Below is a diagram illustrating the general SAR principles for the anticancer activity of 2,5-disubstituted 1,3,4-thiadiazoles.
Caption: Key SAR features for anticancer 1,3,4-thiadiazoles.
SAR in Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents, often acting as cyclooxygenase (COX) inhibitors.[17]
Key SAR Insights for Anti-inflammatory Activity:
-
Aryl Substituents: 2,6-diaryl-imidazo[2,1-b][1][5]thiadiazole derivatives have shown significant anti-inflammatory activity. Compound 5c from a synthesized series demonstrated better activity than the standard drug diclofenac.
-
Schiff Bases: Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have also been found to have a superior anti-inflammatory profile with low gastric ulceration incidence.[18] The presence of a methoxybenzylidene group in compound 6f was particularly effective.[18]
-
Pyrazole and Pyrrole Moieties: The incorporation of pyrazole and pyrrole nuclei into the 1,3,4-thiadiazole scaffold has yielded compounds with potent anti-inflammatory activity, with some derivatives showing better inhibition of paw edema than indomethacin.[19] Compounds with electron-withdrawing groups on the pyrazole ring showed enhanced activity.[19]
Comparative Data on Anti-inflammatory Activity:
| Compound ID | Core Structure | Key Substituents | Activity (% Inhibition of Paw Edema) | Reference |
| 5c | Imidazo[2,1-b][1][5]thiadiazole | Diaryl | Better than diclofenac | |
| 6f | 2,5-disubstituted-1,3,4-thiadiazole (Schiff base) | 2-Mercaptophenyl, N-(4-methoxybenzylidene)-4-aminophenyl | Superior to controls | [18] |
| 3c, 3d, 4c | 1,3,4-thiadiazole with pyrazole/pyrrole | Electron-withdrawing groups | 75-77% (at 3h) | [19] |
SAR in Anticonvulsant Activity
The 1,3,4-thiadiazole ring is a valuable pharmacophore for the development of anticonvulsant agents.
Key SAR Insights for Anticonvulsant Activity:
-
Aryl Substituents at C5: The presence of an aryl group at the C5 position is a common feature. A 2-biphenylyl group has been shown to be particularly effective.[20]
-
Substituents at C2: An aminomethyl or a substituted hydrazine moiety at the C2 position often leads to potent anticonvulsant activity with reduced neurotoxicity.[20]
-
Lipophilicity: The lipophilic character of the molecule appears to be crucial for activity.[21]
-
Halo Groups: The presence of halogen atoms on attached aromatic rings can enhance anticonvulsant activity.[21]
-
Carbonic Anhydrase Inhibition: Some derivatives exert their anticonvulsant effect by inhibiting human carbonic anhydrase (CA) isoforms II and IX.[22]
Comparative Data on Anticonvulsant Activity:
| Compound ID | Key Structural Features | Model | Activity | Reference |
| 1 | 5-(2-Biphenylyl)-2-(1-methylhydrazino) | MES | Potent, lacking sedation | [20] |
| 6d, 7d | Substituted 1,3,4-thiadiazole | MES, sc-PTZ | High activity, CA inhibition | [22] |
| - | Halo group on attached ring | MES | 100% protection at 30 mg/kg | [21] |
SAR in Antidiabetic Activity
1,3,4-thiadiazole derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of enzymes like α-glucosidase.[3][23]
Key SAR Insights for Antidiabetic Activity:
-
Substituents on Schiff Bases: For Schiff base derivatives, substituents on the aromatic ring, such as strong electron-donating groups (EDG), can enhance α-glucosidase inhibitory activity.[3]
-
Acid Linkers: The presence of acid linkers has been shown to produce pronounced inhibitory activity against α-glucosidase, with some compounds being significantly more potent than the reference drug acarbose.[23] A benzoic acid linker in compound 9'b resulted in an IC50 value nearly 3.7 times lower than acarbose.[23]
-
Interaction with Key Targets: These compounds have been shown to interact with various targets involved in diabetes, including peroxisome proliferator-activated receptors (PPAR), dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatases.[24][25]
Comparative Data on α-Glucosidase Inhibitory Activity:
| Compound ID | Key Structural Features | IC50 (mM) | Reference |
| Acarbose (Standard) | - | 13.88 | [23] |
| 9'b | Benzoic acid linker | 3.66 | [23] |
| 7b, 7c | Butanoic acid linker | 6.70, 8.42 | [23] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
Protocol 1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol describes a common and efficient method for synthesizing the 1,3,4-thiadiazole core, which can then be further modified. The causality behind this choice lies in its reliability and use of readily available starting materials.
Rationale: The cyclization of an aryl thiosemicarbazide using a dehydrating agent like concentrated sulfuric acid or a cyclizing agent like phosphorus oxychloride is a standard and high-yielding method to form the 1,3,4-thiadiazole ring.
Step-by-Step Methodology:
-
Preparation of Thiosemicarbazide: An appropriate aromatic acid hydrazide (1 mmol) is refluxed with potassium thiocyanate (1.2 mmol) in the presence of a mineral acid (e.g., HCl) in an ethanol-water mixture for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated solid (acylthiosemicarbazide) is filtered, washed with cold water, and dried.
-
Cyclization: The dried acylthiosemicarbazide (1 mmol) is added slowly in small portions to pre-cooled concentrated sulfuric acid (5 mL) with constant stirring, maintaining the temperature below 10°C.
-
Reaction: The mixture is stirred at room temperature for 2-3 hours and then carefully poured onto crushed ice.
-
Isolation: The resulting precipitate is neutralized with a suitable base (e.g., ammonia solution), filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[9][26]
The diagram below illustrates the general workflow for the synthesis and biological screening of 1,3,4-thiadiazole derivatives.
Caption: Workflow for Synthesis and Screening.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. Its reliability and high-throughput nature make it a standard for initial anticancer screening.[15]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion
The 1,3,4-thiadiazole scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents across a range of diseases. The structure-activity relationship studies consistently highlight the critical importance of the nature and position of substituents at the C2 and C5 positions. For antimicrobial and anticancer activities, electron-withdrawing groups and lipophilic moieties often enhance potency. In contrast, for anti-inflammatory and anticonvulsant applications, specific aryl substitutions and the incorporation of other heterocyclic rings play a pivotal role. The insights and comparative data presented in this guide, along with the detailed experimental protocols, are intended to provide a solid foundation for researchers to rationally design and synthesize the next generation of 1,3,4-thiadiazole-based drugs with improved efficacy and selectivity.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mdpi.com [mdpi.com]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
- 20. arjonline.org [arjonline.org]
- 21. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 22. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones | MDPI [mdpi.com]
- 24. Development of thiadiazole as an antidiabetic agent- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Thiadiazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science. Its remarkable biological versatility is attributed to its strong aromaticity, which confers significant in vivo stability, and its role as a bioisostere of pyrimidine, allowing it to interact with biological systems.[1][2] This five-membered heterocycle is a privileged structure found in numerous commercially available drugs, including the carbonic anhydrase inhibitor Acetazolamide and the antimicrobial Cefazolin.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]
Given its importance, the efficient and strategic synthesis of the 1,3,4-thiadiazole core is of paramount interest to synthetic and medicinal chemists. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, substrate availability, scalability, and environmental impact. This guide provides an in-depth comparative analysis of the principal synthetic routes to 1,3,4-thiadiazoles, explaining the mechanistic underpinnings of each method, offering field-proven insights, and presenting detailed experimental protocols.
Pillar 1: Cyclization of Thiosemicarbazide Derivatives
The most prevalent and versatile approach for constructing the 1,3,4-thiadiazole ring involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[3][8] This method is widely adopted due to the ready availability of starting materials and its broad functional group tolerance.
Mechanistic Rationale
The reaction proceeds via an initial acylation of the N4 nitrogen of the thiosemicarbazide by the carboxylic acid, forming an acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclodehydration, where the sulfur atom acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate yields the aromatic 1,3,4-thiadiazole ring.[3][9] The choice of a strong dehydrating agent is crucial for driving the reaction to completion.
Caption: Mechanism of Thiosemicarbazide Cyclization.
Comparative Analysis of Dehydrating Agents
The efficacy of this route is highly dependent on the chosen cyclodehydration agent.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 90°C, 2h | Inexpensive, readily available | Harsh conditions, not suitable for acid-sensitive substrates, potential for charring[10] |
| POCl₃ | Reflux | Powerful dehydrating agent, good yields | Corrosive, toxic, requires careful handling and quenching |
| Polyphosphoric Acid (PPA) | 80-120°C | Good yields, acts as both catalyst and solvent | Viscous, difficult to stir, workup can be challenging |
| Polyphosphate Ester (PPE) | 90°C, Chloroform | Milder conditions, homogeneous reaction mixture, good for one-pot synthesis[11][12] | Reagent cost can be higher |
Representative Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole[10][11]
-
Acylation & Cyclization: To a solution of thiosemicarbazide (0.08 mol) and benzoic acid (0.08 mol) in a round-bottom flask, add concentrated sulfuric acid (10 mL) dropwise with cooling in an ice bath.
-
Heating: After the addition is complete, heat the mixture on a water bath at 90°C with constant stirring for 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting solution with a concentrated ammonia solution while maintaining cooling.
-
Isolation: The formed precipitate is filtered, washed thoroughly with cold water, and then with diethyl ether.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Pillar 2: Thionation of Diacylhydrazines
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, particularly symmetrical ones, is efficiently achieved through the cyclization of N,N'-diacylhydrazines. This method relies on a thionating agent to replace the two carbonyl oxygens with sulfur, which facilitates the cyclization.
Mechanistic Rationale
The most common thionating agents are Phosphorus Pentasulfide (P₂S₅) and Lawesson's Reagent. The mechanism involves the conversion of the amide carbonyl groups into thioamide groups. The resulting di-thioacylhydrazine intermediate then undergoes a thermally-driven cyclization with the elimination of hydrogen sulfide (H₂S) to form the stable aromatic thiadiazole ring.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 7. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. chemmethod.com [chemmethod.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Multifaceted Mechanisms of Action of 1,3,4-Thiadiazole-Based Antimicrobials
In the ever-evolving landscape of antimicrobial drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the diverse mechanisms of action employed by 1,3,4-thiadiazole-based antimicrobial agents. Moving beyond a simple enumeration of facts, we will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their quest to understand and exploit this versatile chemical entity. Our discussion will be grounded in authoritative scientific literature, providing a trustworthy and comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of a Multi-Targeting Scaffold
The therapeutic success of the 1,3,4-thiadiazole core lies in its unique electronic and structural properties, which allow for a wide range of substitutions and, consequently, a diverse array of biological targets.[1][3] This chemical versatility enables these compounds to combat microbial threats through several distinct and sometimes overlapping mechanisms, a crucial advantage in the face of rising antimicrobial resistance. This guide will explore three primary frontiers of their action: direct enzymatic inhibition, disruption of microbial community behaviors, and interference with genetic processes.
I. Direct Enzymatic Inhibition: A Classic Strategy with a Modern Twist
A cornerstone of antimicrobial therapy is the targeted inhibition of essential microbial enzymes. 1,3,4-Thiadiazole derivatives have proven to be adept at this strategy, targeting key enzymes involved in DNA replication and other vital cellular processes.
A. Inhibition of DNA Gyrase and Topoisomerase IV
A prominent mechanism of action for several 1,3,4-thiadiazole-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV.[4] These essential enzymes control the topological state of DNA during replication, transcription, and repair.[5] By targeting the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these compounds effectively halt DNA replication, leading to bacterial cell death.[5][6] This mechanism is analogous to that of the well-established fluoroquinolone antibiotics, yet the distinct chemical structure of the 1,3,4-thiadiazole scaffold offers the potential for activity against resistant strains.
Comparative Data: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound Class | Target Enzyme(s) | IC50 / Activity | Reference(s) |
| 2-Amino-1,3,4-thiadiazole derivatives | DNA Gyrase B | Potent Inhibition | [6] |
| Hydroxyalkyl thiadiazole derivatives | DNA gyrase-GyrB, Topoisomerase IV-ParE | Significant Inhibition | [5] |
| 1,3,4-Thiadiazole-thiophene hybrids | DNA Gyrase | Effective Inhibition | [7] |
| Thiourea-thiadiazole hybrids | DNA Gyrase B, Topoisomerase IV | IC50 = 0.33 µM (DNA Gyrase B) | [4] |
| 1,3,4-Thiadiazole derivatives | Aminopeptidase N | Micromolar IC50 values | [8] |
| 1,3,4-Thiadiazole Schiff bases | α-Glucosidase | IC50 = 1.10 µM | [9] |
| Substituted 1,3,4-thiadiazoles | Nitric Oxide Synthase (iNOS) | IC50 = 20-40 µM | [10] |
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of 1,3,4-thiadiazole derivatives against DNA gyrase.
Principle: The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. In the presence of an inhibitor, the supercoiling is reduced or abolished, which can be visualized by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 33 µg/mL BSA)
-
Test compounds (1,3,4-thiadiazole derivatives) dissolved in DMSO
-
Novobiocin (positive control)
-
DMSO (negative control)
-
STEB Buffer (40 mM Tris-HCl pH 7.5, 20 mM EDTA, 100 mM NaCl, 0.5% SDS)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Gel loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
4 µL of 5X Assay Buffer
-
1 µL of test compound at various concentrations (or DMSO/Novobiocin)
-
14 µL of nuclease-free water
-
0.5 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
0.5 µL of DNA Gyrase (e.g., 1 unit)
-
-
Mix gently and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of STEB buffer and 2 µL of gel loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide and visualize under UV light.
Interpretation of Results:
-
Negative Control (DMSO): The relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster in the gel.
-
Positive Control (Novobiocin): Inhibition of DNA gyrase will result in the plasmid remaining in its relaxed state.
-
Test Compounds: The extent of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by testing a range of concentrations.
Workflow for DNA Gyrase Inhibition Assay
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
- 5. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol Derivatives
In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity – its ability to interact with its intended biological target while avoiding unintended interactions with other molecules in the complex cellular milieu. This guide provides a comprehensive overview of the cross-reactivity studies of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the rationale behind experimental design, present detailed methodologies for assessing off-target effects, and offer a comparative analysis with relevant alternative compounds.
The Significance of the 1,3,4-Thiadiazole Scaffold and the Imperative of Cross-Reactivity Profiling
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiol group at the 2-position and the substituent at the 5-position of the thiadiazole ring are key determinants of their biological activity. Specifically, derivatives of 5-substituted-1,3,4-thiadiazole-2-thiol have been investigated for their potential as carbonic anhydrase inhibitors.[3][4]
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[5] Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6] Acetazolamide, a well-known carbonic anhydrase inhibitor, features a related 1,3,4-thiadiazole-2-sulfonamide core, highlighting the potential of this heterocyclic system to target these enzymes.[5]
However, the therapeutic success of any new chemical entity hinges on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Therefore, a thorough investigation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.
A Comparative Landscape: Benchmarking Against Established Drugs
To contextualize the cross-reactivity profile of this compound derivatives, it is instructive to compare them with established drugs that share structural similarities or therapeutic indications.
| Compound Class | Primary Target(s) | Known Off-Target Interactions / Cross-Reactivity |
| This compound Derivatives | Putative: Carbonic Anhydrases (isoform selectivity to be determined) | Data not yet available. Profiling is essential to identify potential interactions with other metalloenzymes, kinases, GPCRs, etc. |
| Acetazolamide | Carbonic Anhydrases (e.g., CA-II, CA-IV, CA-IX)[6] | Primarily on-target effects related to bicarbonate concentration alterations. Structurally distinct from allergenic sulfa-antibiotics, with rare adverse reactions.[7] |
| Sulfonamide Antibiotics (e.g., Sulfamethoxazole) | Dihydropteroate synthase (DHPS) in bacteria[8] | Widespread resistance is an issue. Can cause allergic reactions in some individuals.[1][8] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Celecoxib) | Cyclooxygenase (COX-1 and COX-2) enzymes[9] | Cross-reactivity between different NSAIDs is common, particularly for individuals with hypersensitivity.[10][11][12] The degree of selectivity for COX-1 versus COX-2 varies among NSAIDs and influences their side-effect profiles.[9][13] |
This table underscores the importance of empirical testing. While the primary target of our thiadiazole derivatives can be hypothesized based on structural analogy to acetazolamide, its selectivity profile remains to be elucidated.
Deconvoluting Molecular Interactions: A Guide to Cross-Reactivity Assessment
A multi-pronged approach is essential for a comprehensive understanding of a compound's cross-reactivity. The following experimental workflows provide a robust framework for this assessment.
Initial Broad-Spectrum Screening: Identifying Potential Off-Targets
The first step is to cast a wide net to identify potential off-target interactions. This can be achieved through a combination of in vitro binding assays against large panels of diverse protein targets.
Experimental Workflow: Broad Panel Screening
Caption: Initial cross-reactivity screening workflow.
Detailed Protocol: Radioligand Binding Assay for GPCR Panel
-
Preparation of Cell Membranes: Prepare membrane fractions from cell lines overexpressing the GPCR target of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to estimate the affinity of the compound for the off-target receptor.
Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor.[14] Using a panel of diverse receptors provides a broad overview of potential G protein-coupled receptor (GPCR) off-target liabilities.
In-depth Profiling in a Cellular Context: Target Engagement and Proteome-Wide Analysis
While in vitro binding assays are crucial, it is equally important to assess a compound's interactions within a more physiologically relevant cellular environment.
Experimental Workflow: Cellular Cross-Reactivity Assessment
Caption: Workflow for cellular cross-reactivity studies.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates direct target engagement.
Causality Behind Experimental Choices: CETSA allows for the direct detection of a compound binding to its target in a cellular context without the need for labels or modifications.[6] A shift in the thermal stability of a protein upon ligand binding is a strong indicator of a direct interaction.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The data generated from these diverse assays must be integrated to build a comprehensive picture of the cross-reactivity of this compound derivatives. This profile will be instrumental in guiding lead optimization efforts, predicting potential side effects, and ultimately, de-risking the progression of these promising compounds towards clinical development. By employing a rigorous and multi-faceted approach to cross-reactivity assessment, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Cross-reactivity between nonsteroidal anti-inflammatory drugs in fixed drug eruption: Two unusual cases and a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spaic.pt [spaic.pt]
- 14. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Properties of 5-Substituted-1,3,4-Thiadiazole-2-Thiols
Introduction: The Rising Prominence of 1,3,4-Thiadiazole-2-Thiols in Antioxidant Research
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the heterocyclic scaffold of 1,3,4-thiadiazole has emerged as a privileged structure. Among its derivatives, 5-substituted-1,3,4-thiadiazole-2-thiols have garnered significant attention for their potent antioxidant capabilities. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inherent ability of 1,3,4-thiadiazole-2-thiols to scavenge free radicals and chelate pro-oxidant metal ions positions them as promising candidates for drug development.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the antioxidant properties of various 5-substituted-1,3,4-thiadiazole-2-thiols. We will delve into the causality behind experimental choices for benchmarking these compounds, present a comparative analysis of their performance supported by experimental data, and provide detailed, validated protocols for key antioxidant assays. Our objective is to equip you with the necessary knowledge and tools to effectively evaluate and advance the development of this promising class of antioxidants.
Benchmarking Antioxidant Efficacy: A Comparative Analysis
The antioxidant potential of 5-substituted-1,3,4-thiadiazole-2-thiols is profoundly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. To provide a clear and objective comparison, the following table summarizes the antioxidant activities of a series of these compounds, as determined by the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the free radicals), has been meticulously compiled from various scientific studies. A lower IC50 value indicates a higher antioxidant potency.
| Compound ID | 5-Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 1 | Phenyl | 28.00 | - | [1] |
| 2 | 4-Chlorophenyl | 27.50 | - | [1] |
| 3 | 4-Nitrophenyl | - | - | [1] |
| 4 | 4-Methoxyphenyl | - | - | - |
| 5 | 3-Nitrophenyl | - | - | [2] |
| 6 | Styryl | 161.93 | - | [3] |
| 7 | 5-Methyl-1,3,4-thiadiazol-2-yl | - | - | [3] |
| 8 | 2-Nitrophenyl | - | - | [3] |
| 9 | 3-Fluorophenyl | - | - | [3] |
| 10 | 4-Chlorophenyl (thiazolidinone derivative) | - | - | [3] |
| 11 | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl | 22.3 | - | [4] |
Note: "-" indicates that the data was not available in the cited literature. The antioxidant activity can be influenced by the rest of the molecule in cases of more complex derivatives.
Structure-Activity Relationship (SAR): Decoding the Influence of Substituents
The comparative data reveals a clear structure-activity relationship (SAR) for the antioxidant properties of 5-substituted-1,3,4-thiadiazole-2-thiols. The electronic and steric properties of the substituent at the 5-position play a pivotal role in modulating the radical scavenging capacity of these molecules.
The presence of the thiol (-SH) group at the 2-position is fundamental to the antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals. The nature of the substituent at the 5-position influences the stability of the resulting thiyl radical and the overall electron density of the molecule.
Generally, electron-donating groups (EDGs) attached to an aromatic ring at the 5-position, such as methoxy (-OCH3) and hydroxyl (-OH) groups, tend to enhance antioxidant activity. This is attributed to their ability to increase the electron density on the thiadiazole ring system, thereby facilitating hydrogen atom donation from the thiol group and stabilizing the resulting radical through resonance. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) can diminish antioxidant activity by decreasing the electron density.
The following diagram illustrates the key structural features influencing the antioxidant activity of this class of compounds.
Caption: Key structural determinants of antioxidant activity in 5-substituted-1,3,4-thiadiazole-2-thiols.
Experimental Protocols: A Step-by-Step Guide to Antioxidant Assays
To ensure the reproducibility and validity of your findings, it is imperative to follow standardized and well-validated experimental protocols. Below, we provide detailed methodologies for the two most common assays used to benchmark the antioxidant properties of 1,3,4-thiadiazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compounds (5-substituted-1,3,4-thiadiazole-2-thiols)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Solutions: Dissolve the test compounds and ascorbic acid in methanol to prepare stock solutions of a known concentration (e.g., 1 mg/mL). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the test solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or Trolox to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
The following diagram illustrates the general workflow for screening the antioxidant activity of the target compounds.
Caption: A generalized experimental workflow for the evaluation of antioxidant properties.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for benchmarking the antioxidant properties of 5-substituted-1,3,4-thiadiazole-2-thiols. The presented comparative data and structure-activity relationship analysis underscore the significant potential of this chemical scaffold in the development of novel antioxidant therapies. The detailed experimental protocols for the DPPH and ABTS assays offer a validated and reproducible methodology for screening and comparing the efficacy of these compounds.
Future research in this area should focus on expanding the library of 5-substituted derivatives to further elucidate the structure-activity relationships. Investigating the in vivo antioxidant efficacy and pharmacokinetic profiles of the most potent compounds identified through in vitro screening will be a critical next step in their journey towards clinical application. Furthermore, exploring the potential synergistic effects of these compounds with other known antioxidants could open up new avenues for therapeutic intervention in oxidative stress-related diseases. The continued exploration of 1,3,4-thiadiazole-2-thiols holds great promise for the discovery of next-generation antioxidant drugs.
References
Navigating the Therapeutic Potential of 5-Substituted-1,3,4-Thiadiazole-2-thiols: A Comparative Guide to In Vivo Efficacy
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocycle is a bioisostere of pyrimidine, suggesting potential interactions with fundamental biological macromolecules like DNA and RNA.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[4][5][6] Notably, the mesoionic character of the thiadiazole ring allows for efficient crossing of cellular membranes, enhancing interaction with biological targets.[4][7] This guide provides a comparative analysis of the in vivo efficacy of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives, with a particular focus on their burgeoning potential as anticancer agents. While direct in vivo anticancer data for 5-methoxymethyl-1,3,4-thiadiazole-2-thiol is emerging, this guide synthesizes available data from closely related analogues to provide a robust framework for researchers.
The Rationale for In Vivo Evaluation: From Bench to Bedside
Preclinical in vivo studies are a critical step in the drug development pipeline, bridging the gap between promising in vitro results and clinical trials in humans.[2] While in vitro assays using cancer cell lines provide valuable initial data on cytotoxicity, they do not fully recapitulate the complex tumor microenvironment and systemic effects within a living organism.[8] Animal models, therefore, are indispensable for evaluating a drug candidate's efficacy, pharmacokinetics, and toxicity profile in a more biologically relevant context.
Experimental Workflow for In Vivo Anticancer Evaluation
The following diagram outlines a typical experimental workflow for assessing the in vivo anticancer efficacy of a novel 5-substituted-1,3,4-thiadiazole-2-thiol derivative.
Caption: A generalized workflow for the in vivo evaluation of novel thiadiazole derivatives.
Comparative In Vivo Anticancer Efficacy of 1,3,4-Thiadiazole Derivatives
While specific in vivo anticancer data for this compound derivatives is not yet extensively published, studies on analogous compounds provide valuable insights into the potential of this class.
One study investigating novel 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives reported significant in vivo anticancer activity.[8] In this study, compounds 4c and 4d demonstrated anticancer effects comparable to the standard drug used in their model.[8] Another review highlights a 1,2,3-thiadiazole derivative that markedly inhibited tumor growth and metastatic potential in T47D (human breast cancer) xenografts.[4] Furthermore, a radioactive tracing study with a 5-phenyl-1,3,4-thiadiazole derivative in a sarcoma-bearing mouse model confirmed the compound's ability to target tumor cells.[9]
The table below summarizes representative in vitro data for a closely related compound, N-(5-methyl-[4][7][8]thiadiazol-2-yl)-propionamide, which underscores the anticancer potential of 5-alkyl-1,3,4-thiadiazole derivatives and provides a basis for their advancement into in vivo models.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| N-(5-methyl-[4][7][8]thiadiazol-2-yl)-propionamide | HepG2 (Liver Carcinoma) | 9.4 | [3] |
| HL-60 (Leukemia) | >9.4, <97.6 | [3] | |
| MCF-7 (Breast Carcinoma) | 97.6 | [3] |
This data indicates that even small alkyl substitutions at the 5-position can confer potent cytotoxic activity, with notable selectivity towards certain cancer types. The high potency against HepG2 cells suggests that derivatives of this scaffold could be promising candidates for in vivo evaluation in liver cancer models.
Proposed Mechanism of Anticancer Action
The anticancer activity of 1,3,4-thiadiazole derivatives is believed to be multifactorial. Several potential molecular targets have been identified, as depicted in the pathway diagram below.
Caption: Hypothesized mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.
Some derivatives have been shown to interfere with nucleic acid synthesis, a hallmark of their bioisosteric relationship with pyrimidines.[2] Others act as microtubule-destabilizing agents by inhibiting tubulin polymerization, leading to cell cycle arrest.[2] Inhibition of crucial signaling proteins like tyrosine kinases and the induction of apoptosis via caspase activation are also reported mechanisms.[2][10]
Protocol for In Vivo Xenograft Study
Below is a detailed, step-by-step protocol for a xenograft study to evaluate the in vivo anticancer efficacy of a novel this compound derivative.
Objective: To determine the in vivo antitumor activity of this compound derivative in a human tumor xenograft mouse model.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Human cancer cells (e.g., HepG2, based on in vitro data)
-
This compound derivative
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Standard anticancer drug (e.g., Doxorubicin)
-
Matrigel
-
Sterile PBS, cell culture media, and syringes
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation:
-
Culture HepG2 cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice into treatment and control groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Low-dose test compound
-
Group 3: High-dose test compound
-
Group 4: Standard drug (e.g., Doxorubicin)
-
-
-
Treatment Administration:
-
Administer the test compound and vehicle intraperitoneally (i.p.) or orally (p.o.) once daily for a specified period (e.g., 21 days).
-
The standard drug should be administered according to its established protocol.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis:
-
At the end of the treatment period (or if tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold, particularly with substitutions at the 5-position, represents a promising avenue for the development of novel anticancer therapeutics. While in vivo data for the specific this compound moiety is still emerging, the strong preclinical evidence from closely related analogs provides a compelling rationale for its further investigation. Future studies should focus on conducting comprehensive in vivo efficacy and toxicity profiling of these derivatives in various cancer models, elucidating their precise mechanisms of action, and exploring their potential in combination therapies. The methodologies and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. [PDF] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Executive Summary: The proper disposal of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its classification as a hazardous substance, this compound necessitates a dedicated waste stream managed by certified professionals. This guide provides a detailed protocol for researchers and laboratory personnel, outlining the essential steps from waste generation to final disposal, ensuring compliance with safety regulations and minimizing risk. The core principle of this protocol is that all materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1][2]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound and its structural analogs is fundamental to appreciating the necessity of these stringent disposal measures. The primary hazards associated with this class of compounds inform every aspect of their handling and disposal.
Based on data for the compound and its close analogs, the key hazards are summarized below. This causality—from hazard to procedure—is the cornerstone of a self-validating safety system in the lab.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal | Supporting Sources |
| Acute Toxicity / Harmful | H302: Harmful if swallowed | Prohibits eating or drinking in the work area; mandates thorough hand washing after handling.[3] Waste must be securely contained to prevent accidental ingestion. | [4] |
| Skin Irritation | H315: Causes skin irritation | Requires the use of chemical-resistant gloves and protective clothing to prevent direct contact.[1][5] All contaminated apparel must be decontaminated or disposed of as hazardous waste. | [1][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield.[1][5] Eyewash stations must be readily accessible. Waste containers must be kept closed to prevent splashing. | [1][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[1][5] This is especially critical when handling the solid compound. | [1][4] |
| Environmental Hazards | Harmful to aquatic life | Prohibits disposal down the drain or in general refuse.[1][6][7] All waste must be collected for specialized disposal to prevent environmental release. | [3][7] |
Thermal decomposition can also produce toxic gases, including oxides of nitrogen and sulfur, necessitating caution in any high-temperature applications and reinforcing the need for controlled, professional incineration for disposal.[1][2][3]
Essential Prerequisites: Personal Protective Equipment (PPE) & Engineering Controls
Before beginning any work that will generate this compound waste, ensure the following controls are in place:
-
Engineering Controls : All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to mitigate inhalation risks.[5] Ensure safety showers and eyewash stations are unobstructed and operational.[1]
-
Personal Protective Equipment (PPE) : A standard ensemble for handling this compound includes:
-
Eye Protection : Tightly fitting safety goggles or a full-face shield.[6][8]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and wash hands thoroughly after removal.[5][6]
-
Body Protection : A lab coat and appropriate protective clothing are required to prevent skin contact.[1][5]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is crucial for safe and compliant disposal. Never mix this waste stream with incompatible materials or general laboratory trash.[7]
A. Solid Waste Collection
-
Designation : Label a dedicated, leak-proof hazardous waste container for "Solid this compound Waste."
-
Collection : Place all contaminated solid materials directly into this container. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (gloves, wipes).
-
Weighing papers, spatulas, and liners.
-
-
Procedure : Handle solids carefully to avoid generating dust.[3][9] Once waste is added, ensure the container is securely sealed.[1][6]
B. Liquid Waste Collection
-
Designation : Use a separate, clearly labeled, and chemically compatible (e.g., polyethylene) container for "Liquid this compound Waste."
-
Collection : Collect all solutions containing the compound, including reaction mother liquors and rinsing solvents.
-
Labeling : The label must include the full chemical name and an approximation of the concentration and solvent composition.[3]
-
Caution : Do not mix with other incompatible waste streams.[3] Keep the container tightly closed when not in use.[1]
C. Sharps and Contaminated Glassware
-
Designation : Use a puncture-proof sharps container labeled with the chemical's name.
-
Collection : Any contaminated needles, razor blades, or broken glassware must be placed in this designated container.[3]
-
Rinsing : Non-disposable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[3]
-
Evacuate & Ventilate : Alert others and evacuate all non-essential personnel from the immediate area.[3][6] Ensure the area is well-ventilated, preferably by using a fume hood if the spill is contained within it.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment :
-
Collection : Place all contained spill material and cleanup supplies into a labeled hazardous waste container.[5][6]
-
Decontamination : Clean the spill area thoroughly with soap and water.[3][7] Collect all cleaning materials as solid hazardous waste.
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) department immediately.[3][7]
Waste Storage and Final Disposal Workflow
Collected hazardous waste must be stored safely pending pickup by a licensed disposal contractor.
-
Storage Location : Store waste containers in a designated, secure, and well-ventilated waste accumulation area.[3][7] The storage area should be away from incompatible materials, particularly strong oxidizing agents.[8]
-
Container Integrity : Ensure all containers are tightly sealed, properly labeled, and in good condition.[1][6][7]
-
Professional Disposal : The only acceptable final disposal route is through a licensed chemical destruction plant or approved hazardous waste disposal service.[3][6][7] This typically involves controlled incineration with flue gas scrubbing to neutralize toxic decomposition products.[6] Complete all required waste disposal documentation provided by your institution or the disposal contractor.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.be [fishersci.be]
Navigating the Safe Handling of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. This guide provides essential, immediate safety and logistical information for handling 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS No. 66437-18-1), a compound that, while valuable in research, necessitates careful and informed handling. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of laboratory safety.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the hazard classifications from suppliers and data from structurally similar thiadiazole compounds provide a strong basis for establishing robust safety protocols.[1][2][3][4] This guide synthesizes this information to provide a reliable operational plan.
Immediate Hazard Assessment
This compound is classified with the following hazards:
These classifications underscore the importance of preventing direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations rooted in the compound's known hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and may be harmful.[1][2][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that can cause serious eye irritation.[1][2][4] |
| Skin and Body | A standard laboratory coat. | To protect the skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation and could be harmful.[1][2][3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe research environment.
Preparation and Weighing
-
Designated Workspace : All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and potential vapors.[3][4]
-
Pre-Handling Check : Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Weighing : When weighing the compound, use a disposable weigh boat to minimize contamination of balances. Handle with care to avoid generating dust.
Dissolving and Transferring
-
Solvent Addition : When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Closed Systems : Whenever possible, use a closed system for reactions to minimize the release of any vapors or aerosols.
Post-Handling and Decontamination
-
Hand Washing : Immediately after handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][4]
-
Surface Decontamination : Clean all work surfaces and equipment that may have come into contact with the chemical.
-
Glove Removal : Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated chemical waste container.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection : All waste materials, including excess compound, contaminated PPE (gloves, weigh boats), and cleaning materials, must be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.[4][5]
-
Waste Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.
-
Disposal Method : The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[4] Adhere to all local, state, and federal regulations governing chemical waste disposal. Do not pour this chemical down the drain.
By integrating these safety and handling protocols into your daily laboratory operations, you contribute to a robust culture of safety that protects both the researcher and the integrity of the scientific process.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
